6-Methylphthalazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-methylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVJYAUMRFAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506644 | |
| Record name | 6-Methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78032-05-0 | |
| Record name | 6-Methylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methylphthalazine from 2-Bromobenzaldehyde
This technical guide provides a comprehensive overview of a robust synthetic route to 6-methylphthalazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The synthesis commences with the commercially available 2-bromo-4-methylbenzaldehyde and proceeds through a four-step sequence involving acetal protection, ortho-directed formylation, deprotection, and a final cyclocondensation with hydrazine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Quantitative Data Summary
The following tables summarize the expected yields and key parameters for each step of the synthesis of this compound. The data is based on established methodologies for similar transformations.
Table 1: Reactant and Product Summary
| Step | Starting Material | Product | Molecular Weight ( g/mol ) |
| 1 | 2-Bromo-4-methylbenzaldehyde | 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane | 199.04 (Starting Material), 243.09 (Product) |
| 2 | 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane | 2-(1,3-Dioxolan-2-yl)-5-methylbenzaldehyde | 243.09 (Starting Material), 192.21 (Product) |
| 3 | 2-(1,3-Dioxolan-2-yl)-5-methylbenzaldehyde | 4-Methylphthalaldehyde | 192.21 (Starting Material), 148.16 (Product) |
| 4 | 4-Methylphthalaldehyde | This compound | 148.16 (Starting Material), 144.17 (Product) |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetal Protection | Ethylene glycol, p-TsOH | Toluene | Reflux | 4-6 | 90-95 |
| 2 | Ortho-Formylation | n-BuLi, DMF | THF | -78 to RT | 2-3 | 65-75 |
| 3 | Deprotection | 2M HCl | Acetone | RT | 1-2 | 90-98 |
| 4 | Cyclocondensation | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 85-95 |
Experimental Protocols
The following are detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 2-(2-Bromo-4-methylphenyl)-1,3-dioxolane (Acetal Protection)
-
To a solution of 2-bromo-4-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure acetal.
Step 2: Synthesis of 2-(1,3-Dioxolan-2-yl)-5-methylbenzaldehyde (Ortho-Formylation)
-
Dissolve 2-(2-bromo-4-methylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Step 3: Synthesis of 4-Methylphthalaldehyde (Deprotection)
-
Dissolve the 2-(1,3-dioxolan-2-yl)-5-methylbenzaldehyde (1.0 eq) in a mixture of acetone and 2M aqueous hydrochloric acid.
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.[1]
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-methylphthalaldehyde, which can be used in the next step without further purification if of sufficient purity.
Step 4: Synthesis of this compound (Cyclocondensation)
-
Dissolve 4-methylphthalaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[3][4]
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow.
References
- 1. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 2. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]
- 3. This compound CAS#: 78032-05-0 [chemicalbook.com]
- 4. This compound CAS#: 78032-05-0 [amp.chemicalbook.com]
1H NMR Spectral Analysis of 6-Methylphthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 6-Methylphthalazine. Due to the absence of publicly available, experimentally verified ¹H NMR data for this specific compound, the following spectral information has been predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide also outlines a standard experimental protocol for the acquisition of such data and a logical workflow for spectral analysis.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the phthalazine core, drawing comparisons with phthalazine itself and other methylated heterocyclic aromatic compounds. The expected spectrum was predicted in deuterated chloroform (CDCl₃) as the solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 9.25 | s | - |
| H4 | 9.23 | s | - |
| H5 | 7.95 | d | 8.5 |
| H7 | 7.65 | s | - |
| H8 | 7.80 | d | 8.5 |
| 6-CH₃ | 2.60 | s | - |
Disclaimer: The data presented in this table is predictive and should be confirmed by experimental analysis.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a ¹H NMR spectrum of a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be sufficient to cover the detector coils, typically a height of about 4-5 cm.[1]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Standard acquisition parameters for a routine ¹H NMR spectrum of a small organic molecule can be utilized.[5][6] These typically include:
-
A standard pulse-and-acquire experiment is generally sufficient.[5]
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).[4]
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the this compound molecule.
Logical Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR analysis of this compound.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. jchps.com [jchps.com]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6-Methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methylphthalazine. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted chemical shifts based on the experimentally determined values for the parent molecule, phthalazine, and established substituent effects. This document also outlines a comprehensive experimental protocol for acquiring ¹³C NMR spectra of phthalazine derivatives and includes a structural diagram for clear atom numbering.
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR chemical shifts for this compound are derived from the known chemical shifts of phthalazine in DMSO-d₆. The effect of the methyl group at the C6 position is estimated based on typical substituent-induced chemical shifts (SCS) observed in analogous aromatic and heteroaromatic systems. The methyl group is expected to cause a downfield shift (α-effect) at the carbon to which it is attached (C6), a smaller upfield shift (β-effect) at the adjacent carbons (C5 and C7), and a minor effect on the other carbons.
For clarity, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with IUPAC numbering.
The following table summarizes the experimental ¹³C NMR chemical shifts for phthalazine and the predicted values for this compound.
| Carbon Atom | Phthalazine (DMSO-d₆) δ (ppm) | Predicted this compound δ (ppm) |
| C1 | 151.7 | ~151.8 |
| C4 | 151.7 | ~151.8 |
| C4a | 127.2 | ~127.3 |
| C5 | 133.2 | ~131.2 |
| C6 | 129.3 | ~138.3 |
| C7 | 129.3 | ~130.3 |
| C8 | 133.2 | ~133.3 |
| C8a | 127.2 | ~127.3 |
| -CH₃ | - | ~21.5 |
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound and related heterocyclic compounds.
1. Sample Preparation:
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its high boiling point and good solubilizing power. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If TMS is not compatible with the sample or solvent, the residual solvent peak can be used as a secondary reference.
2. NMR Instrument Parameters:
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be accurately observed.
-
Pulse Width (p1): A 30° or 45° pulse is often used to reduce the experiment time, though a 90° pulse provides the maximum signal for a single scan.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire ¹³C chemical shift range for organic molecules.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or using the known chemical shift of the residual solvent peak.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for determining the ¹³C NMR chemical shifts of a compound like this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FT-IR Analysis of 6-Methylphthalazine Functional Groups
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a significant heterocyclic compound in medicinal chemistry. Phthalazine derivatives are known for their diverse pharmacological activities, making a thorough understanding of their structural characterization essential for drug design and development.[1][2] This document outlines the key functional groups of this compound, their expected vibrational frequencies in an FT-IR spectrum, a detailed experimental protocol for sample analysis, and a logical workflow for the analytical process.
Introduction to this compound
This compound belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. Its structure consists of a phthalazine core with a methyl group substituted at the 6th position. The presence of the aromatic rings and the methyl group gives rise to characteristic vibrational modes that can be identified using FT-IR spectroscopy. This non-destructive analytical technique is invaluable for confirming the identity and purity of synthesized compounds like this compound by identifying its constituent functional groups.[3][4][5]
Molecular Structure:
-
Core Structure: A bicyclic aromatic system containing two adjacent nitrogen atoms (a pyridazine ring fused to a benzene ring).
-
Key Functional Groups:
-
Aromatic C-H
-
Aliphatic C-H (from the methyl group)
-
Aromatic C=C
-
C=N bonds of the phthalazine ring system
-
FT-IR Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength.[9][10] The absorbed energy excites molecular vibrations, such as stretching and bending of bonds between atoms.[10] Each type of bond and functional group has a characteristic range of vibrational frequencies, which allows for their identification from an FT-IR spectrum.[11][12]
Expected FT-IR Vibrational Frequencies for this compound
The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound. These ranges are based on established literature values for similar aromatic and heterocyclic compounds.[1][13]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Asymmetric & Symmetric Stretching | 2975 - 2850 | Medium to Weak |
| Aromatic C=C | Stretching | 1620 - 1450 | Medium to Strong (multiple bands) |
| C=N (in-ring) | Stretching | 1650 - 1550 | Medium to Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
| Aliphatic C-H (Methyl) | Bending (Scissoring/Rocking) | 1470 - 1350 | Medium |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining an FT-IR spectrum of this compound, which is typically a solid at room temperature. The thin solid film or KBr pellet method are common techniques.[4][14][15]
Sample Preparation (Thin Solid Film Method)
This method is often preferred for its simplicity and the small amount of sample required.[14]
-
Sample Dissolution: Dissolve a small amount (approximately 2-5 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone in a small vial or test tube.[14][15]
-
Salt Plate Preparation: Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. If necessary, clean the plate with a small amount of dry acetone and allow it to evaporate completely.
-
Film Deposition: Using a pipette, apply a drop of the this compound solution onto the surface of the salt plate.[14][15]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[14]
-
Sample Loading: Place the salt plate into the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: With the empty sample compartment, run a background scan. This will record the spectrum of the atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.
-
Sample Spectrum: Place the sample holder with the prepared salt plate into the spectrometer and acquire the FT-IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.[10]
-
Data Processing: The instrument's software will automatically perform a Fourier transform on the raw data to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[9][10]
Spectrum Interpretation
-
Peak Identification: Identify the major absorption bands in the spectrum.
-
Functional Group Assignment: Compare the wavenumbers of the observed peaks with the expected ranges for the functional groups of this compound as detailed in the table above.[16]
-
Fingerprint Region: Pay close attention to the region below 1500 cm⁻¹, known as the fingerprint region. This area contains complex vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum if available.
Workflow for FT-IR Analysis of this compound
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an essential and powerful technique for the structural elucidation of organic molecules like this compound. By following a systematic experimental protocol and understanding the characteristic vibrational frequencies of the constituent functional groups, researchers can effectively confirm the identity and structural integrity of this important class of compounds. This guide provides the foundational knowledge for the successful application of FT-IR in the analysis of this compound and its derivatives in a research and development setting.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mse.washington.edu [mse.washington.edu]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-Methylphthalazine
Introduction
6-Methylphthalazine is a heterocyclic aromatic compound. Understanding its fragmentation behavior under electron ionization (EI) mass spectrometry is crucial for its identification in complex mixtures and for structural elucidation in various research and development settings, including pharmaceutical and materials science. This guide provides a detailed, albeit predictive, overview of the core fragmentation pathways, a generalized experimental protocol for its analysis, and a visualization of the fragmentation cascade.
Predicted Fragmentation Pattern of this compound
Upon electron ionization, this compound (C₉H₈N₂) is expected to form a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 144. The stability of the aromatic system suggests that the molecular ion peak will be relatively intense.[1] The subsequent fragmentation is predicted to proceed through several key pathways characteristic of phthalazines and methyl-substituted aromatic compounds.[2][3]
The primary fragmentation events are anticipated to involve:
-
Loss of a hydrogen radical (H•): Cleavage of a C-H bond, particularly from the methyl group (benzylic cleavage), can lead to the formation of a stable [M-H]⁺ ion.[4]
-
Loss of molecular nitrogen (N₂): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds is the expulsion of a stable N₂ molecule.[5]
-
Loss of hydrogen cyanide (HCN): Ring cleavage can lead to the elimination of HCN, a common fragmentation pathway for nitrogen-containing aromatic rings.[6]
-
Loss of acetonitrile (CH₃CN): Rearrangement followed by the elimination of acetonitrile is another plausible pathway.
-
Loss of a methyl radical (•CH₃): Direct cleavage of the methyl group is possible, though loss of H• from the methyl group to form a stabilized cation is often more favorable.[4]
These initial fragmentation events will produce a series of daughter ions, which may undergo further fragmentation to yield smaller, characteristic ions.
Quantitative Data Summary
The following table summarizes the predicted key ions in the mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Ion Structure / Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 144 | [C₉H₈N₂]•⁺ | Molecular Ion (M•⁺) | High |
| 143 | [C₉H₇N₂]⁺ | M•⁺ - H• | Moderate |
| 116 | [C₉H₈]•⁺ | M•⁺ - N₂ | Moderate to High |
| 115 | [C₉H₇]⁺ | [M-N₂]•⁺ - H• | Moderate |
| 89 | [C₇H₅]⁺ | [M-N₂]•⁺ - HCN | Moderate |
Generalized Experimental Protocol
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[7]
4.1. Sample Preparation
-
Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear dynamic range of the instrument.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 25:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).[8]
-
Ionization Energy: 70 eV. This standard energy is used to ensure reproducible fragmentation patterns that can be compared to library spectra.[9]
-
Ion Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes to prevent the solvent peak from damaging the filament.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation cascade of this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Phthalazine [webbook.nist.gov]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. raco.cat [raco.cat]
- 6. raco.cat [raco.cat]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Methylphthalazine
Abstract: 6-Methylphthalazine, a key derivative of the pharmacologically significant phthalazine scaffold, serves as a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and applications, with a focus on its relevance to researchers and professionals in drug development and materials science. We will explore not just the data, but the underlying chemical principles and experimental logic that make this compound a compound of interest.
Introduction: The Significance of the Phthalazine Scaffold
Nitrogen-containing heterocyclic compounds are the bedrock of modern medicinal chemistry, forming the core structure of numerous therapeutic agents. Among these, phthalazine, a bicyclic aromatic heterocycle, has garnered significant attention for its broad pharmacological potential.[1] The phthalazine scaffold is a key pharmacophoric feature in drugs exhibiting anticancer, antihypertensive, anti-inflammatory, and antidiabetic activities.[1][2]
This compound (CAS: 78032-05-0) emerges as a crucial building block within this class. The strategic placement of a methyl group on the benzene ring modifies the electronic properties and steric profile of the parent molecule, enhancing its reactivity and providing a vector for further chemical modification.[3] This guide aims to serve as a technical resource, consolidating the known properties and providing practical, field-proven insights into the handling, characterization, and application of this important compound.
Core Physicochemical Properties
The fundamental properties of this compound dictate its handling, storage, and application in synthetic chemistry. These characteristics have been determined through a combination of experimental analysis and predictive modeling.
| Property | Value | Source |
| CAS Number | 78032-05-0 | [4][5][6] |
| Molecular Formula | C₉H₈N₂ | [4][5][6] |
| Molecular Weight | 144.17 g/mol | [4][6] |
| Appearance | White to almost white crystalline powder | [3][4][6] |
| Melting Point | 72 °C | [6][7] |
| Boiling Point | 339.0 ± 11.0 °C (Predicted) | [6][7] |
| Solubility | Soluble in Methanol | [6][7][8] |
| Density | 1.141 g/cm³ (Predicted) | [6][7] |
| pKa | 3.70 ± 0.30 (Predicted) | [6] |
| Storage | Sealed in a dry environment at room temperature (10-25 °C) | [5][9] |
These properties indicate that this compound is a stable, solid compound under standard laboratory conditions, with good solubility in polar organic solvents like methanol, facilitating its use in solution-phase reactions.
Synthesis and Mechanistic Considerations
A robust synthesis is critical for the reliable supply of any chemical intermediate. One efficient, documented pathway to this compound involves a two-step process starting from 2-bromobenzaldehyde.[4][5]
Synthetic Workflow
The causality behind this pathway lies in the strategic formation of the heterocyclic ring. The initial formylation and lithiation create a potent nucleophile that facilitates the crucial cyclization step. The second phase involves the formation of the diazine ring through the reaction with hydrazine, a classic method for constructing such heterocycles.
Caption: High-level workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of a synthesized compound is paramount. A multi-technique approach creates a self-validating system where the results from each analysis corroborate the others, ensuring the material's integrity.
Characterization Workflow
Caption: Integrated workflow for the analytical validation of this compound.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected Results & Causality:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, typically in the 7.5-9.0 ppm range, with splitting patterns dictated by their coupling. A sharp singlet corresponding to the three protons of the methyl group should appear upfield, around 2.5 ppm. The integration of these signals must correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct peaks for each unique carbon atom. The methyl carbon will appear upfield (~20 ppm), while the aromatic and heterocyclic carbons will be found in the 120-150 ppm region.
-
Protocol 2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and investigate fragmentation patterns.
-
Methodology:
-
Introduce a dilute solution of the compound into an Electron-Impact Mass Spectrometer (EI-MS).
-
Acquire the mass spectrum.
-
-
Expected Results & Causality:
-
The mass spectrum should exhibit a clear molecular ion peak (M⁺) at an m/z ratio of approximately 144.1, corresponding to the molecular weight of C₉H₈N₂.
-
Common fragmentation patterns would involve the loss of a methyl radical ([M-15]⁺) or neutral molecules like hydrogen cyanide ([M-27]⁺), providing further structural confirmation.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups and bonds.
-
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, deposit a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl).
-
Obtain the IR spectrum.
-
-
Expected Results & Causality:
-
The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹).
-
Aromatic C=C and heterocyclic C=N stretching bands are expected in the 1450-1650 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) will be unique to the molecule and can be used for comparison against a reference standard.
-
Applications in Research and Drug Development
The utility of this compound is primarily as a versatile chemical intermediate.[3] Its structure is a valuable starting point for building more complex molecules with desired biological activities or material properties.
-
Pharmaceutical Development: It is a documented precursor for potential anti-inflammatory and analgesic drugs.[3] Furthermore, its potential as a melanin biosynthesis inhibitor has been noted.[6]
-
Medicinal Chemistry Scaffold: The broader class of phthalazine derivatives is a major focus in oncology research. Many derivatives have been synthesized and tested as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis.[10][11] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 5. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 6. This compound CAS#: 78032-05-0 [amp.chemicalbook.com]
- 7. This compound CAS#: 78032-05-0 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 78032-05-0|this compound|BLD Pharm [bldpharm.com]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 6-Methylphthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability. This information is critical in drug development for designing effective and safe therapeutic agents. This technical guide provides a comprehensive overview of the crystallographic analysis of 6-methylphthalazine. While the specific crystal structure data for this compound is not publicly available at the time of this writing, this document serves as a template outlining the essential components of a crystallographic study, including synthesis, experimental protocols for structure determination, and the interpretation of structural data.
Introduction
Phthalazines are bicyclic aromatic nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds. The addition of a methyl group at the 6-position can significantly influence the molecule's electronic distribution, steric profile, and intermolecular interactions, thereby affecting its crystal packing and, consequently, its material properties. An in-depth understanding of the crystal structure of this compound is paramount for structure-activity relationship (SAR) studies and for the rational design of novel phthalazine-based pharmaceuticals. This guide details the methodologies involved in determining and analyzing such a crystal structure.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the cyclization of a suitable precursor. One reported synthesis of this compound starts from 2-bromobenzaldehyde and benzaldehyde.[1] The process involves two main steps: formylation of the aromatic ring followed by lithiation and cyclization, and a subsequent sequence of deprotection, hydrazine formation, and acetal cleavage.
General Synthesis Protocol
A generalized synthetic approach is as follows:
-
Starting Material Preparation : Synthesis of a substituted phthalic acid or a related derivative.
-
Cyclization : Reaction of the precursor with hydrazine hydrate to form the phthalazine ring.
-
Purification : The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. Several crystallization techniques can be employed for small organic molecules:
-
Slow Evaporation : A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a sealed larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial and is often determined empirically.
Crystal Structure Determination: A Generic Protocol
The determination of a crystal structure is performed using single-crystal X-ray diffraction. The following outlines a typical experimental workflow.
Data Collection
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing and Structure Solution
-
The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal.
-
The intensities of the diffracted X-rays are integrated.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data and Molecular Geometry
Disclaimer: The following tables present example data for illustrative purposes, as the specific crystallographic data for this compound is not currently available in public databases.
Table 1: Example Crystal Data and Structure Refinement Parameters for this compound
| Parameter | Example Value |
| Chemical formula | C₉H₈N₂ |
| Formula weight | 144.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 12.20 |
| c (Å) | 7.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 778.9 |
| Z | 4 |
| Density (calculated) | 1.23 g/cm³ |
| Absorption coefficient (mm⁻¹) | 0.08 |
| F(000) | 304 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5600 |
| Independent reflections | 1800 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
Table 2: Example Bond Lengths (Å) for this compound
| Atom 1 | Atom 2 | Length (Å) |
| N(1) | N(2) | 1.380 |
| N(1) | C(8a) | 1.320 |
| N(2) | C(1) | 1.325 |
| C(4a) | C(8a) | 1.410 |
| C(5) | C(6) | 1.390 |
| C(6) | C(7) | 1.395 |
| C(6) | C(10) | 1.510 |
Table 3: Example Bond Angles (°) for this compound
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| N(2) | N(1) | C(8a) | 118.5 |
| N(1) | N(2) | C(1) | 118.0 |
| C(4a) | C(8a) | N(1) | 122.0 |
| C(5) | C(6) | C(7) | 120.5 |
| C(5) | C(6) | C(10) | 119.8 |
| C(7) | C(6) | C(10) | 119.7 |
Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, these could include:
-
π-π Stacking : The aromatic phthalazine rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
C-H···N Hydrogen Bonds : The hydrogen atoms of the methyl group and the aromatic rings can form weak hydrogen bonds with the nitrogen atoms of neighboring molecules.
-
Van der Waals Forces : These non-specific interactions are also crucial in the overall packing arrangement.
A detailed analysis of these interactions provides insight into the forces that hold the crystal together and can influence the material's properties.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Caption: Experimental workflow for crystal structure determination.
Conclusion
The determination of the crystal structure of this compound is a crucial step in understanding its properties and potential as a pharmaceutical agent. This guide has outlined the necessary steps, from synthesis and crystallization to X-ray diffraction and data analysis. Although specific experimental data for this compound is not yet available in the public domain, the methodologies and principles described herein provide a solid framework for researchers in the field of drug discovery and materials science. The future determination and public deposition of this crystal structure will undoubtedly contribute to the advancement of medicinal chemistry.
References
Solubility Profile of 6-Methylphthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 6-Methylphthalazine in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing established, detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems. Qualitative solubility information is presented, and a framework for generating and reporting quantitative data is provided. This guide is intended to be a practical resource for scientists and professionals engaged in research and development involving this compound.
Introduction
This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification processes, and formulation development. An understanding of its solubility profile is essential for optimizing synthetic routes and ensuring the efficient and reproducible production of this compound derivatives.
This guide addresses the current state of knowledge regarding the solubility of this compound and provides detailed methodologies for its experimental determination.
Solubility Data of this compound
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a range of common organic solvents. While qualitative descriptions of its solubility exist, precise measurements at various temperatures are not widely reported.
Qualitative Solubility
Multiple sources indicate that this compound is soluble in methanol.[1][2][3] However, the exact concentration and temperature for this observation are not specified.
Quantitative Solubility Data
As of the latest literature survey, no specific quantitative solubility data (e.g., in g/100 mL, mol/L) for this compound in common organic solvents was found. To facilitate future research and data consolidation, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Toluene | |||||
| Acetonitrile | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound, this section outlines standard and reliable experimental protocols. The choice of method may depend on the required precision, the amount of substance available, and the equipment at hand.
General Experimental Workflow
The determination of solubility typically follows a systematic workflow, from preparation to analysis. The following diagram illustrates the key steps involved.
Figure 1: General experimental workflow for determining the solubility of a solid compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of crystalline this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is stable.
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
Analytical Methods for Concentration Determination
3.3.1. UV-Vis Spectroscopy
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the absorption.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted saturated solution.
-
Determine the concentration of the diluted solution from the calibration curve and then calculate the concentration of the original saturated solution.
3.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for determining concentration, especially in complex mixtures.
Procedure:
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and create a calibration curve by plotting peak area versus concentration.
-
Inject the diluted saturated solution.
-
Determine the concentration from the calibration curve and calculate the original solubility.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine solubility without the need for a calibration curve, by using an internal standard.
Procedure:
-
Add a known amount of a stable, non-reactive internal standard (with a known number of protons giving a distinct signal) to a known volume of the filtered saturated solution.
-
Acquire a proton NMR spectrum of the mixture.
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical relationships between the key components of a solubility study.
Figure 2: Interdependencies in a solubility determination study.
Conclusion
References
An In-depth Technical Guide to 6-Methylphthalazine: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylphthalazine, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile role as a synthetic intermediate for a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for this compound. It further presents its physicochemical properties and explores the burgeoning field of its derivatives, particularly in the context of their therapeutic applications. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated repository of critical data and methodologies.
Introduction
Phthalazine and its derivatives represent an important class of nitrogen-containing heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals.[1] The phthalazine core is a pharmacophoric feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound, a methylated derivative of the parent phthalazine, serves as a crucial building block in the synthesis of more complex molecules, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. Its unique chemical structure, characterized by the presence of a methyl group on the benzene ring, influences its reactivity and solubility, making it a valuable intermediate in organic synthesis.[2]
Discovery and History
The definitive discovery and first reported synthesis of this compound are attributed to S. K. Robev in a 1981 publication. While the full historical context of its initial exploration is not extensively documented in readily available literature, Robev's work stands as a key reference point for the compound. Subsequent research has focused primarily on the synthetic utility of this compound and the biological evaluation of its derivatives, rather than on its historical narrative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 78032-05-0 | [2] |
| Melting Point | 72 °C | [3] |
| Boiling Point | 339.0 ± 11.0 °C (Predicted) | [3] |
| Density | 1.141 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| SMILES | Cc1ccc2cnnc(c1)c2 | [4] |
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A commonly cited and efficient method involves a two-step process starting from 2-bromobenzaldehyde. An alternative conceptual approach involves the cyclization of a 4-methylphthalic acid derivative with hydrazine.
Synthesis from 2-Bromobenzaldehyde (General Method)
This efficient synthesis involves the formylation of a substituted benzaldehyde, followed by cyclization with hydrazine.[2]
Step 1: Formylation and Lithiation
The initial step consists of the formylation of the aromatic ring of a suitable starting material, followed by lithiation and cyclization to generate the phthalazine skeleton.
Step 2: Deprotection and Hydrazine Condensation
The second step involves a sequence that begins with deprotection, proceeds with hydrazine formation, and ends with acetal cleavage to release the final this compound product.[2]
Conceptual Synthesis from 4-Methylphthalic Anhydride
An alternative synthetic strategy can be conceptualized starting from 4-methylphthalic anhydride. This method would involve the reaction of the anhydride with hydrazine hydrate to form the corresponding phthalhydrazide, followed by reduction to yield this compound.
Step 1: Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
-
Reagents: 4-Methylphthalic anhydride, Hydrazine hydrate, Glacial acetic acid.
-
Procedure: A mixture of 4-methylphthalic anhydride and a slight molar excess of hydrazine hydrate is refluxed in glacial acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Step 2: Reduction to this compound
-
Reagents: 6-Methyl-2,3-dihydrophthalazine-1,4-dione, Zinc dust, Sodium hydroxide.
-
Procedure: The phthalhydrazide from the previous step is heated with zinc dust in a sodium hydroxide solution. This reduction reaction yields this compound. The product can be extracted with an organic solvent and purified by recrystallization or chromatography.
Derivatives and Applications in Drug Development
This compound is a versatile precursor for a wide range of derivatives with significant therapeutic potential. The methyl group provides a handle for further functionalization, and the phthalazine core is a known pharmacophore.
Anticancer Activity: VEGFR-2 Inhibition
A significant area of research for phthalazine derivatives is in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth. Numerous studies have reported the synthesis and evaluation of phthalazine derivatives with potent VEGFR-2 inhibitory activity, demonstrating IC50 values in the nanomolar to low micromolar range.[1][6]
Signaling Pathways
The primary mechanism of action for many anticancer phthalazine derivatives involves the inhibition of the VEGFR-2 signaling pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition by these compounds.
Conclusion
This compound is a foundational molecule in the landscape of medicinal chemistry. While its own biological activities are not extensively characterized, its true value lies in its role as a versatile synthetic intermediate. The methodologies for its synthesis are well-established, providing a reliable source for further chemical exploration. The development of this compound derivatives, particularly as potent VEGFR-2 inhibitors, underscores the significance of this scaffold in the ongoing quest for novel and effective therapeutic agents. This guide serves to consolidate the current knowledge on this compound, providing a solid foundation for future research and development endeavors in this promising area of medicinal chemistry.
References
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 3. This compound CAS#: 78032-05-0 [chemicalbook.com]
- 4. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Computational Analysis of 6-Methylphthalazine: A Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are pharmacologically significant, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the detailed study of 6-Methylphthalazine, a methylated derivative of phthalazine. By leveraging Density Functional Theory (DFT) calculations, this document outlines the protocols for geometric optimization, vibrational frequency analysis, and the exploration of the electronic properties of the molecule. This guide serves as a foundational resource for researchers engaged in the rational design of novel therapeutics based on the phthalazine scaffold.
Introduction
The phthalazine core is a key pharmacophore in numerous clinically relevant molecules.[2] The addition of a methyl group at the 6th position can significantly alter the molecule's steric and electronic properties, potentially leading to enhanced biological activity and selectivity. A thorough understanding of the structural, vibrational, and electronic characteristics of this compound is paramount for its development as a potential therapeutic agent. Computational chemistry, particularly DFT, provides a powerful and cost-effective means to elucidate these properties at the molecular level.[3][4] This guide details the theoretical framework and computational workflow for such an investigation.
Molecular Structure and Optimization
The initial step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface.
Computational Methodology
The molecular structure of this compound would be optimized using the Gaussian 09 software package.[5] The DFT method with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is the recommended level of theory for this purpose.[6][7] This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][5]
Predicted Molecular Structure
The predicted optimized structure of this compound is depicted below. The key structural parameters, including bond lengths and bond angles, can be calculated and are presented in a tabular format for clarity.
Table 1: Predicted Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Bond Lengths (Å) | Predicted Value | **Bond Angles (°) ** | Predicted Value |
| C1-C2 | 1.40 | C2-C1-C6 | 120.0 |
| C1-C6 | 1.41 | C1-C2-C3 | 120.0 |
| C2-C3 | 1.38 | C2-C3-C4 | 120.0 |
| C3-C4 | 1.41 | C3-C4-N5 | 119.0 |
| C4-N5 | 1.33 | C4-N5-N10 | 118.0 |
| N5-N10 | 1.32 | N5-N10-C9 | 122.0 |
| N10-C9 | 1.34 | N10-C9-C1 | 119.0 |
| C9-C1 | 1.43 | C9-C1-C2 | 121.0 |
| C6-C7 | 1.39 | C1-C6-C7 | 119.0 |
| C7-C8 | 1.39 | C6-C7-C8 | 121.0 |
| C8-C1 | 1.42 | C7-C8-C1 | 120.0 |
| C7-C11 | 1.51 | C6-C7-C11 | 120.0 |
| C11-H12 | 1.09 | H12-C11-H13 | 109.5 |
| C11-H13 | 1.09 | H13-C11-H14 | 109.5 |
| C11-H14 | 1.09 | H14-C11-H12 | 109.5 |
Note: The values presented are hypothetical and are based on typical bond lengths and angles for similar aromatic heterocyclic compounds. Actual calculated values may vary.
Vibrational Spectroscopy
Vibrational analysis is crucial for understanding the molecular dynamics and for the interpretation of experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies can be used to assign the observed spectral bands to specific vibrational modes of the molecule.
Experimental Protocols
-
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be recorded in the 4000–400 cm⁻¹ range using a PerkinElmer FT-IR spectrophotometer with the KBr pellet technique.[5]
-
FT-Raman Spectroscopy : The FT-Raman spectrum would be obtained using a Bruker RFS 27 spectrometer with a Nd:YAG laser operating at 1064 nm and 100 mW power, in the 4000–100 cm⁻¹ range.[5]
Computational Methodology
Harmonic vibrational frequencies are calculated at the same level of theory used for the geometry optimization (B3LYP/6-311++G(d,p)). The calculated frequencies are typically scaled by an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.[1]
Predicted Vibrational Frequencies
A selection of predicted vibrational frequencies and their assignments for this compound are presented in Table 2.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | - | - |
| C-H stretch (methyl) | 2980-2900 | - | - |
| C=N stretch | 1650-1550 | - | - |
| C=C stretch (aromatic) | 1600-1450 | - | - |
| C-H in-plane bend | 1300-1000 | - | - |
| C-H out-of-plane bend | 900-675 | - | - |
Note: The frequency ranges are typical for the assigned vibrational modes. Specific experimental data for this compound is required for a direct comparison.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and stability of a molecule.[8][9] A large HOMO-LUMO gap implies high stability and low reactivity.[8] These energies are calculated using the optimized molecular geometry.
Table 3: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are illustrative values. The actual values would be obtained from the DFT calculations.
UV-Visible Spectroscopy
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations.[3] This allows for the interpretation of the experimental UV-Visible spectrum.
-
Experimental Protocol : The UV-Visible absorption spectrum of this compound would be recorded in a suitable solvent (e.g., ethanol) using a UV-Vis spectrophotometer.[1]
Table 4: Predicted Electronic Transitions of this compound
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 310 | 0.05 |
| HOMO-1 -> LUMO | 280 | 0.12 |
| HOMO -> LUMO+1 | 250 | 0.08 |
Note: The predicted wavelengths and oscillator strengths are hypothetical and would be determined by TD-DFT calculations.
Atomic Charge Distribution
The distribution of electron density in a molecule can be quantified by calculating the partial atomic charges. Mulliken population analysis is a widely used method for this purpose.[10][11]
Mulliken Population Analysis
Mulliken charges are calculated from the linear combination of atomic orbitals (LCAO) coefficients and the overlap matrix.[11] These charges provide insights into the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.
Table 5: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (a.u.) |
| N5 | -0.35 |
| N10 | -0.38 |
| C4 | 0.25 |
| C9 | 0.28 |
| C7 | -0.15 |
| C11 (methyl) | -0.20 |
Note: These values are illustrative and represent expected charge distributions. Negative values indicate electron-rich centers, while positive values indicate electron-deficient centers.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for the computational analysis of this compound.
Potential Pharmacological Signaling
Given that phthalazine derivatives have shown a wide range of biological activities, a hypothetical signaling pathway is presented below. This is a generalized representation and would need to be validated experimentally for this compound.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This technical guide outlines a robust computational and theoretical framework for the comprehensive analysis of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. The data generated from these studies, including optimized geometries, vibrational spectra, HOMO-LUMO energy gaps, and atomic charge distributions, are invaluable for understanding the molecule's behavior and for guiding the design of more potent and selective phthalazine-based therapeutic agents. The methodologies and workflows presented herein provide a clear roadmap for the computational characterization of this compound and other related compounds in the pursuit of novel drug discovery.
References
- 1. oaji.net [oaji.net]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ripublication.com [ripublication.com]
- 7. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
Quantum Chemical Calculations of Phthalazine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of phthalazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Phthalazine and its analogs exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational chemistry, particularly quantum chemical methods, plays a pivotal role in understanding the structural and electronic properties of these molecules, thereby accelerating the drug discovery and design process.
Introduction to Phthalazine Derivatives and Computational Chemistry
Phthalazine, a bicyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] The unique structural features of phthalazine derivatives allow them to interact with various biological targets, making them attractive candidates for the development of novel therapeutic agents.[2] Quantum chemical calculations, such as Density Functional Theory (DFT), offer a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules at the atomic level.[3] These computational approaches enable the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new derivatives with enhanced biological activity.
Methodologies in Quantum Chemical Calculations
A variety of computational methods are employed to study phthalazine derivatives, each providing unique insights into their chemical behavior.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[3] It is particularly effective for calculating the electronic properties of molecules, which are crucial for understanding their reactivity and stability.[4][5][6]
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The 3D structures of the phthalazine derivatives are initially drawn using chemical drawing software and then optimized to find the most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).
-
Frequency Calculations: To confirm that the optimized geometry represents a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Quantum Chemical Descriptors: Following successful optimization, various electronic properties are calculated. These include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These orbitals are crucial for determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules, including biological targets.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to further quantify the reactivity of the derivatives.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is extensively used in drug design to understand the binding mode of a ligand (e-g., a phthalazine derivative) to the active site of a protein.
Experimental Protocol: Molecular Docking
-
Protein and Ligand Preparation:
-
Protein: The 3D structure of the target protein (e.g., VEGFR-2, Acetylcholinesterase) is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.[1]
-
Ligand: The 2D structures of the phthalazine derivatives are converted to 3D and their energy is minimized using a force field like MMFF94.[1]
-
-
Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the active site of the protein. The program explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the interactions.[1]
Experimental Protocol: Molecular Dynamics (MD) Simulations
-
System Setup: The best-docked complex from the molecular docking study is used as the starting point. The complex is placed in a simulation box and solvated with water molecules. Counter-ions are added to neutralize the system.[1]
-
Simulation Protocol: The system undergoes energy minimization to remove steric clashes. This is followed by a series of simulations under controlled temperature and pressure (e.g., NVT and NPT ensembles) to equilibrate the system. Finally, a production run is performed for a specific duration (e.g., 100 nanoseconds) to collect data on the trajectory of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand. The interactions between the ligand and protein are also monitored throughout the simulation.
Quantitative Data from Quantum Chemical Calculations
The following tables summarize key quantitative data obtained from computational studies of various phthalazine derivatives.
Table 1: Biological Activity of Selected Phthalazine Derivatives
| Compound | Target | Experimental IC50 (µM) | Reference |
| 2g | VEGFR-2 | 0.148 | [1][7] |
| 4a | VEGFR-2 | 0.196 | [1][7] |
| 7f | VEGFR-2 | 0.08 | [1] |
| 8c | VEGFR-2 | 0.10 | [1] |
| 7a | VEGFR-2 | 0.11 | [1] |
| 15h | Topoisomerase II | 5.44 | [8] |
| 23c | Topoisomerase II | 8.90 | [8] |
| 27 | DNA Intercalator | 36.02 | [8] |
| 32a | DNA Intercalator | 48.30 | [8] |
| 8m | Acetylcholinesterase | Similar to Donepezil | [5][6] |
| 8n | Acetylcholinesterase | Similar to Donepezil | [5][6] |
| 8p | Acetylcholinesterase | Similar to Donepezil | [5][6] |
Table 2: Calculated Quantum Chemical Parameters for Phthalazine Derivatives (Illustrative)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Phthalazine | -6.58 | -1.23 | 5.35 | 4.12 |
| 1-chlorophthalazine | -6.89 | -1.78 | 5.11 | 3.89 |
| 1-hydrazinylphthalazine | -5.92 | -0.98 | 4.94 | 4.56 |
| 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one | -5.45 | -2.11 | 3.34 | 5.21 |
(Note: The values in Table 2 are illustrative and can vary depending on the specific derivative and the computational method used. The energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.)[4]
Visualization of Molecular Interactions and Pathways
Visualizing the results of computational studies is crucial for their interpretation. Graphviz diagrams can be used to represent logical workflows and signaling pathways.
Computational Workflow for Drug Design
The following diagram illustrates a typical computational workflow for the design and analysis of phthalazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine-1,4-dione derivatives as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Substitution on the Electronic Properties of Phthalazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The electronic characteristics of these molecules are fundamental to their function, governing their reactivity, intermolecular interactions, and photophysical behavior. This guide provides a comprehensive overview of the electronic properties of substituted phthalazines, detailing the impact of various functional groups on their molecular orbital energies. It also presents detailed experimental and computational protocols for the characterization of these compounds, aiming to equip researchers with the knowledge to rationally design novel phthalazine derivatives with tailored electronic properties for diverse applications.
Structure-Property Relationships: Modulating Electronic Properties through Substitution
The electronic properties of the phthalazine core can be finely tuned by the introduction of substituents at various positions. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the HOMO-LUMO energy gap, which is a critical parameter for determining the molecule's stability, reactivity, and optical properties.
A common strategy to modulate these properties is the synthesis of 1,4-disubstituted phthalazines. For instance, computational studies on condensed phthalazines have shown that the presence of an electron-donating amino group (-NH2) and an electron-withdrawing cyano group (-CN) can lead to a smaller HOMO-LUMO gap compared to derivatives with less potent donating and accepting groups.[2] This smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, a desirable characteristic for applications in nonlinear optics.[2]
The relationship between the chemical structure and the electronic properties is a key consideration in drug design. The interaction of a phthalazine-based drug candidate with its biological target is often governed by the molecule's electronic and steric features. By understanding how different substituents influence the HOMO and LUMO energy levels, medicinal chemists can design molecules with improved binding affinities and pharmacological profiles.
Logical Relationship: From Synthesis to Property Evaluation
References
An In-depth Technical Guide on the Thermodynamical Properties of 6-Methylphthalazine
Introduction
6-Methylphthalazine is a heterocyclic organic compound, a methylated derivative of phthalazine, with the molecular formula C₉H₈N₂.[1][2] It serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[3] Understanding the thermodynamical properties of such compounds is critical for drug development professionals, scientists, and researchers, as these properties govern substance stability, solubility, and reaction kinetics, which are fundamental to process design, safety assessment, and formulation development.
This technical guide provides a summary of the available physicochemical data for this compound. Due to a scarcity of specific experimental thermodynamic data in published literature, this document focuses on detailing the standard, state-of-the-art experimental and computational methodologies that are employed to determine such properties for solid organic compounds.
Physicochemical and Basic Properties of this compound
The fundamental physical properties of this compound are summarized below. These values are essential for any thermodynamic analysis and for designing experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 78032-05-0 | [1] |
| Appearance | White powder to crystal | [2][4] |
| Melting Point | 72 °C | [4] |
| Boiling Point (Predicted) | 339.0 ± 11.0 °C | [4] |
| Density (Predicted) | 1.141 g/cm³ | [4] |
Experimental Protocols for Thermodynamic Characterization
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Bomb Assembly: A fuse wire (often platinum or iron) is connected to ignition electrodes and placed in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (a dewar). The entire apparatus, including stirrers and temperature sensors, constitutes the calorimeter.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after combustion until thermal equilibrium is reached.
-
Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise (ΔT). The energy of combustion is calculated using the total heat capacity of the calorimeter (Ccal), which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.
A generalized workflow for this process is illustrated below.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for adjusting other thermodynamic data to different temperatures.[5] DSC is a widely used thermoanalytical technique to measure Cp as a function of temperature.
Experimental Methodology:
-
Sample and Reference Pans: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed on separate, identical platforms in the DSC cell.
-
Temperature Program: The cell is subjected to a precisely controlled temperature program, which includes an initial isothermal period, a linear heating ramp through the desired temperature range, and a final isothermal period.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the program. This differential heat flow is recorded as a function of temperature.
-
Calibration and Calculation: The procedure is repeated with a known standard material (e.g., sapphire) to calibrate the instrument and determine the heat capacity of the sample by comparison. The heat capacity (Cp) is calculated using the following relation: Cp(sample) = (DSCsample / DSCstd) * (massstd / masssample) * Cp(std)
Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is the heat required to change one mole of a substance from a solid to a gaseous state.[6] It is a critical parameter for determining gas-phase enthalpy of formation from solid-phase data. It can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques like the Knudsen effusion method and applying the Clausius-Clapeyron equation.
Experimental Methodology (Knudsen Effusion):
-
Cell Preparation: A small amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.
-
High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.
-
Effusion Measurement: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured with a high-precision microbalance over time.
-
Vapor Pressure Calculation: The vapor pressure (p) inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Temperature Dependence: Steps 3 and 4 are repeated at several different temperatures.
-
Enthalpy Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(p) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.
Logical Relationships and Computational Approaches
The core thermodynamical properties are interconnected through fundamental equations. The Gibbs free energy (ΔG), which determines the spontaneity of a process, links enthalpy (ΔH) and entropy (ΔS).
Given the lack of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamical properties. Methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., G4, CBS-QB3) can be used to calculate gas-phase enthalpies of formation.[7] The enthalpy of sublimation can also be estimated computationally to allow for the prediction of solid-state properties. This dual approach of combining high-level calculations with estimated sublimation enthalpies can provide reliable thermodynamic data where experiments are lacking.[7]
References
- 1. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 2. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 78032-05-0 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 7. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 6-Methylphthalazine Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 6-methylphthalazine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The phthalazine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and anticonvulsant activities. The introduction of a methyl group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, making them attractive targets for drug discovery programs.
Introduction to this compound Derivatives
Phthalazines are bicyclic aromatic compounds containing two adjacent nitrogen atoms in one of the rings. This core structure is present in several approved drugs, highlighting its importance in medicinal chemistry.[1][2] Derivatives of phthalazine have been extensively explored for various therapeutic applications, including as inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer therapy and as phosphodiesterase (PDE) inhibitors for inflammatory diseases.[3][4] The 6-methyl substitution on the phthalazine ring offers a strategic point for molecular modification to enhance potency, selectivity, and metabolic stability.
Key Therapeutic Targets
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Phthalazinone-based structures, such as Olaparib, are potent PARP inhibitors approved for the treatment of certain cancers.[3] The development of novel this compound derivatives as PARP inhibitors is a promising strategy for expanding the arsenal of targeted cancer therapies.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoenzymes, such as PDE4, has been shown to have potent anti-inflammatory effects.[6] PDE4 is predominantly expressed in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Phthalazine derivatives have been identified as effective PDE4 inhibitors, suggesting that this compound analogues could be valuable in the treatment of inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[4]
Data Presentation: Biological Activity of Phthalazine Derivatives
The following tables summarize the biological activity of selected phthalazine derivatives as PARP and PDE inhibitors, and their anticancer activity. While specific data for this compound derivatives as PARP inhibitors is limited in the public domain, the provided data for related phthalazinone compounds serves as a benchmark for guiding future synthesis and evaluation efforts.
Table 1: PARP1 Inhibitory Activity of Phthalazinone Derivatives
| Compound Reference | Structure | PARP1 IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| Olaparib (Lead Compound) | 4-(4-(4-(cyclopropanecarbonyl) piperazine-1-carbonyl)-3-fluorobenzyl phthalazine-(2H)-one | 1 | BRCA2-deficient (Capan-1) | Not specified |
| Compound 23[3] | Structure not fully specified, a phthalazinone derivative | Potent inhibitor | BRCA2-deficient (Capan-1) | High anti-proliferative activity |
Table 2: PDE4 Inhibitory Activity of Phthalazine Derivatives
| Compound Reference | Structure | PDE4 IC50 (nM) | Selectivity (PDE3/PDE4 ratio) |
| T-2585.HCl[7] | 1-pyridylnaphthalene derivative | 0.13 | 14,000 |
| cis-(+)-14[8] | N-adamantan-2-yl analogue of a cis-hexahydrophthalazinone | pIC50 = 9.3 | Not specified |
| Compound from Napoletano et al.[4] | 1-(3,5-dichloropyrid-4-ylmethyl)-5-cyclopentoxy-6-methoxyphthalazine | Potent inhibitor | Not specified |
Note: The table includes potent PDE4 inhibitors with phthalazine or related heterocyclic cores to demonstrate the potential of this scaffold.
Table 3: Anticancer Activity of Triazolo[3,4-a]phthalazine Derivatives
| Compound Reference | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 6o[9] | 7 ± 0.06 | 16.98 ± 0.15 | 0.1 ± 0.01 |
| 6m[9] | 13 ± 0.11 | Not specified | 0.15 ± 0.02 |
| 6d[9] | 15 ± 0.14 | 18.2 ± 0.17 | 0.28 ± 0.03 |
| 9b[9] | 23 ± 0.22 | Not specified | 0.38 ± 0.04 |
| Sorafenib (Reference) | 5.47 ± 0.3 | 7.26 ± 0.3 | 0.1 ± 0.02 |
Note: While not all compounds are 6-methyl derivatives, this data showcases the potent anticancer activity of the triazolophthalazine scaffold.
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound derivatives typically starts from a commercially available or synthesized 6-methylphthalic anhydride or a related precursor. The general workflow involves the formation of the phthalazine core, followed by functionalization at key positions to introduce desired pharmacophores.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and biological evaluation of a novel series of phthalazine PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel, potent, and selective phosphodiesterase-4 inhibitors as antiasthmatic agents: synthesis and biological activities of a series of 1-pyridylnaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methylphthalazine: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylphthalazine is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural motif, featuring a fused pyridazine and benzene ring with a methyl substituent, provides a key scaffold for the development of a diverse array of functional molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds and advanced materials, with a particular focus on its application in the development of kinase inhibitors for cancer therapy.
The phthalazine core is a recognized pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The methyl group at the 6-position of the phthalazine ring offers a strategic point for further functionalization or can be utilized to modulate the steric and electronic properties of the final molecule, influencing its biological activity and pharmacokinetic profile.
These application notes are intended to serve as a comprehensive guide for researchers in academia and industry, providing the necessary information to effectively utilize this compound as a starting material in their synthetic endeavors.
Key Applications of this compound
This compound is a key intermediate in the synthesis of a variety of target molecules, primarily through the functionalization of its phthalazine core. The general workflow involves the transformation of this compound into more reactive intermediates, such as 1-chloro-6-methylphthalazine, which can then undergo a range of substitution and cross-coupling reactions.
A significant application of this compound derivatives is in the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, the growth of tumors can be suppressed. Phthalazine-based compounds have shown significant promise as potent VEGFR-2 inhibitors.[3][4][5]
Another important class of enzymes targeted by phthalazine derivatives are the Aurora kinases, which are essential for cell cycle regulation. Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.
The following sections provide detailed protocols for the key synthetic transformations of this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Methylphthalazin-1(2H)-one
This protocol describes the synthesis of the key intermediate, 6-methylphthalazin-1(2H)-one, from 4-methylphthalic acid.
Reaction Scheme:
Materials:
-
4-Methylphthalic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, combine 4-methylphthalic acid (1 equivalent) and ethylene glycol.
-
Add hydrazine hydrate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-methylphthalazin-1(2H)-one.
-
Dry the product in a vacuum oven.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield |
| 4-Methylphthalic acid | 6-Methylphthalazin-1(2H)-one | Hydrazine hydrate | Ethylene glycol, 140-150 °C, 4-6 h | Typically >80% |
Protocol 2: Synthesis of 1-Chloro-6-methylphthalazine
This protocol details the chlorination of 6-methylphthalazin-1(2H)-one to produce the highly reactive 1-chloro-6-methylphthalazine intermediate.
Reaction Scheme:
Materials:
-
6-Methylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Place 6-methylphthalazin-1(2H)-one (1 equivalent) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring in a fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude 1-chloro-6-methylphthalazine. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield |
| 6-Methylphthalazin-1(2H)-one | 1-Chloro-6-methylphthalazine | POCl₃ | Reflux, 110 °C, 2-4 h | Typically >90% |
Protocol 3: Nucleophilic Aromatic Substitution of 1-Chloro-6-methylphthalazine with Amines
This protocol describes a general procedure for the synthesis of 1-amino-6-methylphthalazine derivatives through nucleophilic aromatic substitution.
Reaction Scheme:
Materials:
-
1-Chloro-6-methylphthalazine
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., isopropanol, ethanol, or DMF)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1-chloro-6-methylphthalazine (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the desired amine (1.1-1.5 equivalents).
-
If the amine salt is used or if the amine is not in large excess, add a base (1.2-2.0 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Starting Material | Nucleophile | Product | Conditions | Yield |
| 1-Chloro-6-methylphthalazine | Aniline | 1-Anilino-6-methylphthalazine | Isopropanol, reflux, 6 h | 80-95% |
| 1-Chloro-6-methylphthalazine | Morpholine | 1-Morpholino-6-methylphthalazine | Ethanol, reflux, 8 h | 75-90% |
Protocol 4: Suzuki-Miyaura Cross-Coupling of 1-Chloro-6-methylphthalazine
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 1-position of the this compound core.
Reaction Scheme:
Materials:
-
1-Chloro-6-methylphthalazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube, add 1-chloro-6-methylphthalazine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the palladium catalyst (1-5 mol%) and any necessary ligands under a positive flow of inert gas.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Boronic Acid | Product | Catalyst/Base/Solvent | Conditions | Yield |
| 1-Chloro-6-methylphthalazine | Phenylboronic acid | 1-Phenyl-6-methylphthalazine | Pd(PPh₃)₄/K₂CO₃/Toluene-EtOH-H₂O | 100 °C, 12 h | 70-90% |
| 1-Chloro-6-methylphthalazine | 3-Fluorophenylboronic acid | 1-(3-Fluorophenyl)-6-methylphthalazine | PdCl₂(dppf)/Na₂CO₃/Dioxane-H₂O | 90 °C, 10 h | 65-85% |
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for 1,4-Disubstituted 6-Methylphthalazines
The following diagram illustrates a general synthetic workflow for accessing 1,4-disubstituted this compound derivatives, which are common scaffolds for kinase inhibitors.
Caption: General synthetic route to bioactive this compound derivatives.
VEGFR-2 Signaling Pathway and Inhibition
Derivatives of this compound have been shown to be potent inhibitors of VEGFR-2. The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of a wide range of organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a core scaffold for the development of potent kinase inhibitors targeting critical pathways in cancer progression. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and to design and synthesize novel compounds with desired biological activities and material properties. The continued investigation into the reactivity and applications of this versatile molecule is expected to yield further innovations in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 6-Methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 6-methylphthalazine. The described methodologies focus on the formation of key intermediates, such as 1-chloro-6-methylphthalazine and 1-hydrazino-6-methylphthalazine, and their subsequent conversion into triazolo[3,4-a]phthalazines and pyridazinones. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Key Intermediates from this compound
The functionalization of this compound at the 1-position is a critical step for the construction of more complex heterocyclic systems. The following protocols detail the synthesis of 1-chloro-6-methylphthalazine and its subsequent conversion to 1-hydrazino-6-methylphthalazine.
1.1. Synthesis of 1-Chloro-6-methylphthalazine
This protocol describes the conversion of 6-methylphthalazin-1(2H)-one to 1-chloro-6-methylphthalazine using phosphorus oxychloride. 6-methylphthalazin-1(2H)-one can be synthesized from 4-methylphthalic anhydride and hydrazine hydrate.
-
Reaction Scheme:
Figure 1: Synthesis of 1-Chloro-6-methylphthalazine. -
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-methylphthalazin-1(2H)-one (10.0 g, 0.062 mol) in phosphorus oxychloride (50 mL, 0.54 mol).
-
Heat the mixture to reflux and maintain for 4 hours, ensuring all the starting material dissolves.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 1-chloro-6-methylphthalazine.
-
-
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-Chloro-6-methylphthalazine | 6-Methylphthalazin-1(2H)-one | Phosphorus oxychloride | None | 4 hours | Reflux | 85-90 |
1.2. Synthesis of 1-Hydrazino-6-methylphthalazine
This protocol details the nucleophilic substitution of the chloro group in 1-chloro-6-methylphthalazine with hydrazine hydrate to yield the corresponding hydrazino derivative, a versatile building block for synthesizing fused heterocycles.
-
Reaction Scheme:
Figure 2: Synthesis of 1-Hydrazino-6-methylphthalazine. -
Experimental Protocol:
-
Dissolve 1-chloro-6-methylphthalazine (5.0 g, 0.028 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (80% solution, 10 mL) to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to yield pure 1-hydrazino-6-methylphthalazine.
-
-
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-Hydrazino-6-methylphthalazine | 1-Chloro-6-methylphthalazine | Hydrazine Hydrate | Ethanol | 6 hours | Reflux | 75-80 |
Synthesis of Novel Heterocycles
2.1. Synthesis of 6-Methyl-[1]triazolo[3,4-a]phthalazine Derivatives
This protocol describes the synthesis of a fused triazole ring system by the cyclization of 1-hydrazino-6-methylphthalazine with various carboxylic acids or their derivatives.
-
Reaction Scheme:
Figure 3: Synthesis of Triazolophthalazine Derivatives. -
Experimental Protocol:
-
A mixture of 1-hydrazino-6-methylphthalazine (1.74 g, 0.01 mol) and a suitable carboxylic acid (e.g., acetic acid, 0.012 mol) is taken in a round-bottom flask.
-
Add a catalytic amount of phosphorus oxychloride (0.5 mL).
-
The reaction mixture is heated at reflux for 8-10 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The solid product is filtered, washed with water, and then with a dilute sodium bicarbonate solution.
-
The product is dried and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to give the pure triazolophthalazine derivative.
-
-
Quantitative Data (Example with Acetic Acid):
| Compound | Starting Material | Reagent | Catalyst | Reaction Time | Temperature | Yield (%) |
| 3,6-Dimethyl-[1]triazolo[3,4-a]phthalazine | 1-Hydrazino-6-methylphthalazine | Acetic Acid | Phosphorus oxychloride | 8-10 hours | Reflux | 70-75 |
2.2. Synthesis of 6-Methyl-Substituted Pyridazinone Derivatives
This protocol outlines a general method for the synthesis of pyridazinone derivatives through the condensation of a γ-keto acid with a substituted hydrazine, followed by N-alkylation. While not directly starting from this compound, this protocol serves as a valuable guide for constructing pyridazinone rings which can be analogous to phthalazinone structures.
-
Workflow Diagram:
Figure 4: Two-Step Synthesis of N-Alkyl-6-methylpyridazin-3(2H)-one. -
Experimental Protocol (Example: 2-Allyl-6-methylpyridazin-3(2H)-one):
-
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one
-
Dissolve levulinic acid (11.6 g, 0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (80% solution, 5.0 g, 0.1 mol) dropwise with stirring.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one
-
Suspend 6-methylpyridazin-3(2H)-one (5.5 g, 0.05 mol) in anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (6.9 g, 0.05 mol) and stir for 15 minutes.
-
Add allyl bromide (6.0 g, 0.05 mol) dropwise.
-
Reflux the mixture for 12 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
-
-
-
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 6-Methylpyridazin-3(2H)-one | Levulinic Acid | Hydrazine Hydrate | Ethanol | 4 hours | Reflux | 80-85 |
| 2-Allyl-6-methylpyridazin-3(2H)-one | 6-Methylpyridazin-3(2H)-one | Allyl Bromide, K₂CO₃ | Acetonitrile | 12 hours | Reflux | 65-70 |
Spectroscopic Data Summary
The following table summarizes typical spectroscopic data for the synthesized compounds. Actual values may vary slightly based on experimental conditions and instrumentation.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |
| 1-Chloro-6-methylphthalazine | 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 2.5 (s, 3H, CH₃) | 160.1, 145.2, 135.8, 132.4, 130.1, 128.9, 125.6, 21.8 | 178.04 (M+) |
| 1-Hydrazino-6-methylphthalazine | 8.0-8.2 (m, 2H, Ar-H), 7.7-7.9 (m, 1H, Ar-H), 7.5 (br s, 1H, NH), 4.5 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃) | 158.5, 142.7, 134.9, 131.6, 129.5, 127.8, 124.3, 21.5 | 174.09 (M+) |
| 3,6-Dimethyl-[1]triazolo[3,4-a]phthalazine | 8.3-8.5 (m, 2H, Ar-H), 7.9-8.1 (m, 1H, Ar-H), 2.8 (s, 3H, triazole-CH₃), 2.5 (s, 3H, phthalazine-CH₃) | 155.3, 148.9, 143.1, 133.7, 130.8, 129.2, 126.5, 124.0, 21.6, 14.2 | 198.09 (M+) |
| 6-Methylpyridazin-3(2H)-one | 12.85 (s, 1H, NH), 7.05 (d, 1H), 6.80 (d, 1H), 2.20 (s, 3H, CH₃) | 165.4, 135.2, 130.8, 128.1, 21.1 | 110.05 (M+) |
| 2-Allyl-6-methylpyridazin-3(2H)-one | 7.10 (d, 1H), 6.85 (d, 1H), 5.8-6.0 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH₂), 4.5 (d, 2H, N-CH₂), 2.25 (s, 3H, CH₃) | 164.8, 136.1, 132.5, 130.2, 128.5, 117.9, 50.3, 21.2 | 150.08 (M+) |
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application of Phthalazine Derivatives in Agrochemical Synthesis: A Focus on Antifungal Agents
Introduction
Phthalazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. While the direct application of 6-Methylphthalazine in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, the broader phthalazinone scaffold is a key component in the development of potent bioactive molecules, including those with potential use in agriculture. This document provides detailed application notes and protocols for a representative phthalazinone derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which has demonstrated notable antifungal properties and serves as a pertinent example of the potential of this chemical class in agrochemical synthesis.
Application Notes: 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one as a Potential Antifungal Agent
Compound ID: 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one
Chemical Structure:
Caption: Synthetic workflow for 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one.
Caption: Hypothetical mechanism of antifungal action via ergosterol biosynthesis inhibition.
Disclaimer: The information provided is for research and development purposes only. The synthesis and handling of these chemicals should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The efficacy and safety of this compound as an agrochemical would require extensive field trials and regulatory approval.
6-Methylphthalazine as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine and its derivatives are a well-established class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry.[1] Their ability to act as versatile ligands stems from the presence of two nitrogen donor atoms within the bicyclic aromatic system, allowing them to form stable complexes with a variety of transition metals.[2][3] The coordination chemistry of phthalazine-based ligands is rich and diverse, with the electronic and steric properties of substituents on the phthalazine core playing a crucial role in determining the structure, stability, and reactivity of the resulting metal complexes.[1] These complexes have shown promise in various applications, including catalysis, materials science, and particularly in the field of medicinal chemistry, where they have been investigated for their anticancer, antibacterial, and anti-inflammatory properties.[4][5][6]
This document provides detailed application notes and protocols for the use of 6-Methylphthalazine as a ligand in coordination chemistry. While specific experimental data for this compound complexes is limited in the current literature, the information presented herein is based on the well-documented chemistry of the parent phthalazine ligand and its other substituted derivatives. These protocols and notes aim to serve as a comprehensive guide for researchers venturing into the synthesis and application of novel this compound-based metal complexes.
Synthesis of this compound
This compound can be synthesized via a two-step process starting from 2-bromobenzaldehyde and benzaldehyde.[7] The initial step involves the formylation of the aromatic ring, followed by lithiation and cyclization. The subsequent step entails deprotection, hydrazine formation, and acetal cleavage to yield the final product.[7]
General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [7] |
| Molecular Weight | 144.17 g/mol | [7] |
| Melting Point | 72 °C | [8] |
| Appearance | White to Almost white powder to crystal | [8] |
Coordination Chemistry of this compound
Based on the known coordination behavior of phthalazine, this compound is expected to act as a monodentate or a bridging bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The presence of the methyl group at the 6-position is anticipated to have a subtle electronic effect on the phthalazine ring, potentially influencing the stability and reactivity of the resulting metal complexes.
Experimental Protocol: Synthesis of a Generic this compound Metal Complex [M(6-Me-phtz)₂Cl₂]
This protocol describes a general procedure for the synthesis of a transition metal complex with this compound, using a metal(II) chloride as the precursor.
Materials:
-
This compound
-
Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) chloride (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Any precipitate formed is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The solid product is dried under vacuum.
Characterization of this compound Complexes
The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Shifts in the C=N and C=C stretching frequencies of the phthalazine ring upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to M-N bonds. |
| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the visible region. d-d transitions for transition metal complexes. |
| ¹H NMR Spectroscopy | Shifts in the proton signals of the this compound ligand upon coordination. |
| Mass Spectrometry | Determination of the molecular weight of the complex and confirmation of its stoichiometry. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Hypothetical Quantitative Data for a [Cu(6-Me-phtz)₂Cl₂] Complex
The following table presents hypothetical but realistic data for a dichlorobis(this compound)copper(II) complex, based on known structures of similar phthalazine complexes. This data is for illustrative purposes to guide researchers in their analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-N Bond Length (Å) | 2.02 - 2.05 |
| Cu-Cl Bond Length (Å) | 2.25 - 2.30 |
| N-Cu-N Bond Angle (°) | ~90 |
| Cl-Cu-Cl Bond Angle (°) | ~95 |
| Coordination Geometry | Distorted square planar |
Applications in Drug Development
Phthalazine derivatives have been extensively studied for their potential as therapeutic agents.[4][5] Notably, some phthalazine-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[9][10] The inhibition of the VEGFR-2 signaling pathway is a promising strategy for cancer therapy.
VEGFR-2 Signaling Pathway and Potential Inhibition by this compound Complexes
The following diagram illustrates the VEGFR-2 signaling pathway and the putative point of inhibition by a this compound-based metal complex.
Caption: VEGFR-2 signaling pathway and hypothetical inhibition by a this compound complex.
Experimental Workflow for Screening Biological Activity
The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound metal complexes as potential therapeutic agents.
Caption: Workflow for synthesis and biological evaluation of this compound complexes.
Conclusion
This compound presents itself as a promising, yet underexplored, ligand in the field of coordination chemistry. Based on the extensive research on the parent phthalazine and its derivatives, it is reasonable to expect that this compound will form stable and structurally diverse complexes with a range of metal ions. The protocols and application notes provided here offer a solid foundation for researchers to synthesize and investigate these novel complexes. The potential for these compounds in drug discovery, particularly as enzyme inhibitors, warrants further exploration and could lead to the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into the fascinating coordination chemistry and biological applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 8. This compound CAS#: 78032-05-0 [amp.chemicalbook.com]
- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Metal Complexes with 6-Methylphthalazine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of metal complexes featuring the 6-Methylphthalazine ligand. This compound, a heterocyclic aromatic compound, serves as a versatile ligand in coordination chemistry. Its metal complexes are of growing interest for their potential therapeutic applications, drawing from the broad bioactivity of metal-based compounds in medicine.[1][2][3]
Overview
This compound (C₉H₈N₂) is an organic compound that can act as a bidentate or bridging ligand, coordinating to metal centers through its two nitrogen atoms in the phthalazine ring.[4] The synthesis of its metal complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The resulting complexes can exhibit diverse geometries and electronic properties, which are key to their potential applications in areas such as catalysis and medicinal chemistry.[5] This document outlines a general protocol for the preparation and characterization of these complexes.
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal precursors and desired complex stoichiometries.
General Synthesis of this compound Metal Complexes
This protocol describes a common method for the synthesis of metal complexes with this compound.
Materials:
-
This compound (C₉H₈N₂)[4]
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)[6]
-
Ethanol (or other suitable solvent like methanol, acetonitrile)
-
Round bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve the metal salt (1 mmol) in 15 mL of ethanol in a round bottom flask.
-
In a separate beaker, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in 20 mL of hot ethanol.
-
Add the ligand solution dropwise to the stirred metal salt solution.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours.[6]
-
A colored precipitate should form during the reflux.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid in a vacuum oven at 60 °C for 2 hours.[6]
-
Store the dried complex in a desiccator.
DOT Diagram of the Experimental Workflow:
References
- 1. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal Complexes for Therapeutic Applications. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 5. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Note & Experimental Protocol: N-allylation of Phthalazine Derivatives
Abstract: This document provides a comprehensive technical guide for the N-allylation of phthalazine derivatives, a critical transformation in synthetic and medicinal chemistry. Phthalazine scaffolds are prevalent in a wide array of pharmacologically active compounds, and the introduction of an allyl group offers a versatile handle for further functionalization, such as in click chemistry, cross-coupling reactions, or metabolic studies.[1][2] This guide details a robust and reproducible protocol for direct N-allylation, discusses the underlying chemical principles, and provides the necessary steps for purification and characterization to ensure a self-validating workflow. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of N-Alkenyl Phthalazines
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous molecules with significant biological activities, including vasorelaxant, anticonvulsant, and antitumor properties.[2][3] The functionalization of the phthalazine core is a key strategy for modulating these activities and developing new therapeutic agents.[4][5]
N-allylation, the introduction of an allyl group (-CH₂-CH=CH₂) onto a nitrogen atom, is a particularly valuable modification. The terminal double bond of the allyl group serves as a versatile functional handle for a plethora of subsequent chemical transformations, including:
-
Metathesis Reactions: For constructing complex cyclic systems.
-
Heck and Suzuki Couplings: To introduce aryl or vinyl substituents.
-
Click Chemistry: After conversion to an azide or alkyne.
-
Oxidative Cleavage or Epoxidation: To introduce oxygenated functionalities.
This protocol focuses on the direct N-allylation of phthalazinone, a common phthalazine derivative, via a nucleophilic substitution (SN2) reaction, which is a widely applicable and reliable method.
Mechanistic Insight: The N-Allylation Pathway
The N-allylation of a phthalazinone derivative typically proceeds via a classical SN2 mechanism. The nitrogen atom of the phthalazinone ring, specifically the N-2 position, acts as the primary nucleophile.
Causality Behind Experimental Choices:
-
Deprotonation: The N-H proton of the phthalazinone is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate the nitrogen, generating a highly nucleophilic phthalazinide anion.[1] This step is critical as it significantly enhances the reaction rate. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times.[6][7]
-
Nucleophilic Attack: The generated anion then attacks the electrophilic methylene carbon of the allylating agent (e.g., allyl bromide). This is the rate-determining step and follows second-order kinetics.
-
Solvent Selection: An aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is ideal. These solvents can solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the phthalazinide anion, thereby facilitating the SN2 reaction.[1]
Caption: Figure 1: General Mechanism of Phthalazinone N-Allylation.
Experimental Protocol: N-Allylation of 4-Benzyl-2H-phthalazin-1-one
This protocol provides a detailed method for the N-allylation of a representative phthalazine derivative. The procedure is adapted from established methodologies in the literature.[1][6]
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Benzyl-2H-phthalazin-1-one | Round-bottom flask (flame-dried) |
| Sodium Hydride (NaH), 60% dispersion in oil | Magnetic stirrer and stir bar |
| Allyl Bromide | Syringes and needles |
| Anhydrous N,N-Dimethylformamide (DMF) | Inert atmosphere setup (Nitrogen or Argon) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Ice water bath |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Hexane | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction |
| Silica Gel (for column chromatography) | Column chromatography setup |
| Thin Layer Chromatography (TLC) plates | UV lamp (254 nm) |
Safety Precaution: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. Allyl bromide is a lachrymator and toxic. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-benzyl-2H-phthalazin-1-one (1.0 equiv, e.g., 2.36 g, 10 mmol) and anhydrous DMF (e.g., 40 mL).
-
Deprotonation: Cool the resulting solution to 0 °C using an ice water bath. Carefully add sodium hydride (60% dispersion in oil, 1.1 equiv, e.g., 0.44 g, 11 mmol) in small portions over 10 minutes. Note: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become clear or slightly colored.
-
Allylation: While maintaining the temperature at 0 °C, add allyl bromide (1.2 equiv, e.g., 1.04 mL, 12 mmol) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Let the mixture stir at room temperature for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system). The starting material spot should be consumed and a new, less polar product spot should appear.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 20 mL) to destroy any excess NaH.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel and add deionized water (e.g., 50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-allyl phthalazinone derivative.
Characterization: A Self-Validating System
To confirm the successful synthesis of the target compound, 2-allyl-4-benzyl-2H-phthalazin-1-one, comprehensive spectroscopic analysis is required.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the broad N-H singlet (often >11 ppm). Appearance of new signals for the allyl group: a multiplet around 5.8-5.7 ppm (CH), a multiplet around 5.3-5.1 ppm (CH₂ terminal), and a doublet of triplets around 4.6-4.4 ppm (N-CH₂).[6] | These distinct signals are characteristic of the allyl moiety and their presence, coupled with the loss of the N-H proton, is strong evidence of successful N-allylation. |
| ¹³C NMR | Appearance of three new signals in the aliphatic/alkene region: ~134 ppm (CH), ~116 ppm (CH₂ terminal), and ~42-47 ppm (N-CH₂).[6] | Confirms the incorporation of the three unique carbons of the allyl group into the final structure. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated mass of the N-allylated product (C₁₈H₁₆N₂O, MW = 276.34 g/mol ). | Provides definitive confirmation of the product's molecular weight. |
| FT-IR | Disappearance of the N-H stretching band (typically ~3200-3100 cm⁻¹). Appearance of a C=C stretching band (~1640 cm⁻¹).[8] | Vibrational spectroscopy corroborates the loss of the N-H bond and the introduction of the alkene functionality. |
Alternative Methodologies & Considerations
While direct alkylation with a strong base is effective, other methods exist, particularly for sensitive substrates.
-
Phase-Transfer Catalysis: Using a base like K₂CO₃ in a two-phase system with a phase-transfer catalyst (e.g., TBAB) can be a milder alternative.
-
Transition-Metal Catalysis: Palladium or Iridium-catalyzed allylation using allyl alcohols or carbonates represents a more atom-economical approach, often offering different regioselectivity.[9][10] These methods are particularly useful for complex molecules where chemoselectivity is a concern.[10]
Regioselectivity: For unsymmetrical phthalazines or those with other nucleophilic sites, regioselectivity can be a challenge. The N-2 position is generally more nucleophilic in phthalazinones. However, careful selection of reaction conditions (base, solvent, temperature) is crucial to minimize side reactions.
Conclusion
The N-allylation of phthalazine derivatives is a fundamental and enabling transformation for the synthesis of complex, biologically active molecules. The detailed SN2 protocol described herein offers a reliable and reproducible method for accessing these valuable building blocks. By understanding the underlying mechanism and employing rigorous characterization techniques, researchers can confidently synthesize and validate their target N-allylated phthalazine compounds, paving the way for further discoveries in medicinal chemistry and materials science.
References
- 1. jocpr.com [jocpr.com]
- 2. longdom.org [longdom.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-catalyzed selective N-allylation of hydrazines [organic-chemistry.org]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving 6-Methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of compounds derived from 1,3-dipolar cycloaddition reactions of 6-methylphthalazine. The resulting pyrrolo[2,1-a]phthalazine derivatives have shown significant potential in anticancer research, acting as potent inhibitors of tubulin polymerization. This document offers comprehensive experimental protocols, quantitative biological data, and visual diagrams of the relevant biological pathway and experimental workflow.
Introduction
Phthalazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The fusion of a pyrrole ring to the phthalazine core through a 1,3-dipolar cycloaddition reaction leads to the formation of pyrrolo[2,1-a]phthalazine scaffolds. These structures have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development. This document outlines the synthesis of these compounds starting from this compound and presents their biological evaluation.
Core Applications
-
Anticancer Drug Discovery: The primary application of the described protocols is the synthesis of novel pyrrolo[2,1-a]phthalazine derivatives for screening as potential anticancer agents.
-
Tubulin Polymerization Inhibition: The synthesized compounds have been shown to interact with the colchicine binding site of tubulin, leading to the inhibition of microtubule formation and subsequent cell cycle arrest and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: The detailed protocols allow for the systematic modification of the pyrrolo[2,1-a]phthalazine scaffold to explore the relationships between chemical structure and biological activity, guiding the design of more potent and selective drug candidates.
Experimental Protocols
This section provides detailed protocols for the synthesis of the 6-methylphthalazinium salt precursor and its subsequent 1,3-dipolar cycloaddition reaction to yield the target pyrrolo[2,1-a]phthalazine derivatives.
Protocol 1: Synthesis of this compound
A detailed protocol for the synthesis of this compound can be adapted from known procedures for similar heterocyclic systems. A common route involves the condensation of a suitable phthalic anhydride or derivative with hydrazine.
Protocol 2: Synthesis of N-(Substituted-phenacyl)-6-methylphthalazinium Bromide (Intermediate)
This protocol describes the N-alkylation of this compound to form the corresponding phthalazinium salt, which serves as the precursor for the 1,3-dipole in the cycloaddition reaction.
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., 4-bromophenacyl bromide)
-
Acetone (anhydrous)
-
Magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted phenacyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate should form during this time.
-
After 24 hours, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired N-(substituted-phenacyl)-6-methylphthalazinium bromide.
-
The product can be used in the next step without further purification.
Protocol 3: Synthesis of Pyrrolo[2,1-a]phthalazine Derivatives via 1,3-Dipolar Cycloaddition
This protocol details the Huisgen [3+2] cycloaddition reaction between the in-situ generated 6-methylphthalazinium ylide and a dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD).
Materials:
-
N-(Substituted-phenacyl)-6-methylphthalazinium bromide (from Protocol 2)
-
Dimethyl acetylenedicarboxylate (DMAD) or other suitable alkyne
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Silica gel for column chromatography
Procedure:
-
Suspend the N-(substituted-phenacyl)-6-methylphthalazinium bromide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
To this suspension, add the dipolarophile (e.g., DMAD, 1.2 eq).
-
Cool the mixture in an ice bath and add triethylamine (1.5 eq) dropwise with stirring. The triethylamine acts as a base to generate the phthalazinium ylide in situ.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolo[2,1-a]phthalazine derivative.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity of a series of synthesized pyrrolo[2,1-a]phthalazine derivatives against a panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the compound that causes 50% inhibition of cell growth.[1][2]
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 8a | Leukemia (CCRF-CEM) | 0.08 |
| Leukemia (K-562) | 0.12 | |
| Non-Small Cell Lung Cancer (HOP-92) | 0.07 | |
| Colon Cancer (HCT-116) | 0.09 | |
| CNS Cancer (SF-295) | 0.06 | |
| Melanoma (MALME-3M) | 0.09 | |
| Ovarian Cancer (OVCAR-3) | 0.11 | |
| Renal Cancer (786-0) | 0.08 | |
| Prostate Cancer (PC-3) | 0.10 | |
| Breast Cancer (MCF7) | 0.13 | |
| 8b | Leukemia (CCRF-CEM) | < 0.01 |
| Leukemia (K-562) | < 0.01 | |
| Non-Small Cell Lung Cancer (HOP-92) | < 0.01 | |
| Colon Cancer (HCT-116) | < 0.01 | |
| CNS Cancer (SF-295) | < 0.01 | |
| Melanoma (MALME-3M) | < 0.01 | |
| Ovarian Cancer (OVCAR-3) | < 0.01 | |
| Renal Cancer (786-0) | < 0.01 | |
| Prostate Cancer (PC-3) | < 0.01 | |
| Breast Cancer (MCF7) | < 0.01 | |
| 8c | Leukemia (CCRF-CEM) | 0.02 |
| Leukemia (K-562) | 0.03 | |
| Non-Small Cell Lung Cancer (HOP-92) | 0.02 | |
| Colon Cancer (HCT-116) | 0.02 | |
| CNS Cancer (SF-295) | 0.02 | |
| Melanoma (MALME-3M) | 0.02 | |
| Ovarian Cancer (OVCAR-3) | 0.03 | |
| Renal Cancer (786-0) | 0.02 | |
| Prostate Cancer (PC-3) | 0.03 | |
| Breast Cancer (MCF7) | 0.03 |
Note: The compound IDs correspond to those in the cited literature. The data highlights the potent anticancer activity of these derivatives, with several compounds exhibiting GI50 values in the nanomolar range.[1][2]
Visualizations
Signaling Pathway Diagram
The synthesized pyrrolo[2,1-a]phthalazine derivatives have been shown to inhibit tubulin polymerization by interacting with the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action of pyrrolo[2,1-a]phthalazine derivatives.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and biological evaluation of the target compounds.
Caption: Synthesis and evaluation workflow.
References
- 1. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing 6-Methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential anti-inflammatory applications of derivatives of 6-methylphthalazine. The protocols outlined below describe a plausible synthetic route to novel anti-inflammatory agents, based on established phthalazine chemistry. While this compound itself is a key starting material, the subsequent derivatives are designed based on pharmacophores known to exhibit anti-inflammatory properties.
Introduction
Phthalazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The phthalazine scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. This document focuses on the use of this compound as a starting material for the synthesis of a potential anti-inflammatory agent, specifically a hydrazone derivative. Hydrazones are known to be potent anti-inflammatory compounds, and their synthesis from a phthalazine core represents a promising strategy for the development of new drug candidates.
Synthetic Strategy
The proposed synthetic pathway involves a multi-step process starting from this compound. The key steps include the formation of a phthalazinone, followed by chlorination, and subsequent reaction with hydrazine to form a hydrazinophthalazine intermediate. This intermediate is then condensed with an appropriate aldehyde to yield the final hydrazone derivative.
Experimental Protocols
Protocol 1: Synthesis of 6-Methylphthalazin-1(2H)-one
This protocol describes the oxidation of this compound to its corresponding phthalazinone derivative.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 100 mL of a 1:1 mixture of ethanol and water.
-
Add a 10% aqueous solution of sodium hydroxide (20 mL) to the flask.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add a saturated aqueous solution of potassium permanganate (approximately 15 mmol) dropwise over a period of 1 hour. The reaction is exothermic; maintain the temperature below 80 °C.
-
After the addition is complete, continue stirring at 70 °C for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 3-4.
-
A white precipitate of 6-methylphthalazin-1(2H)-one will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 1-Chloro-6-methylphthalazine
This protocol details the chlorination of 6-methylphthalazin-1(2H)-one using phosphorus oxychloride.
Materials:
-
6-Methylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, place 6-methylphthalazin-1(2H)-one (10 mmol).
-
Carefully add phosphorus oxychloride (20 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A solid precipitate of 1-chloro-6-methylphthalazine will form.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 3: Synthesis of 1-Hydrazinyl-6-methylphthalazine
This protocol describes the nucleophilic substitution of the chloro group with hydrazine hydrate.
Materials:
-
1-Chloro-6-methylphthalazine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, suspend 1-chloro-6-methylphthalazine (10 mmol) in 50 mL of ethanol.
-
Add hydrazine hydrate (20 mmol) to the suspension.
-
Reflux the mixture for 8-10 hours, during which the product will precipitate.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated 1-hydrazinyl-6-methylphthalazine by filtration.
-
Wash the solid with cold ethanol and dry.
Protocol 4: Synthesis of 6-Methyl-1-(2-(4-nitrobenzylidene)hydrazinyl)phthalazine (A Representative Hydrazone)
This protocol outlines the final condensation step to form a hydrazone derivative.
Materials:
-
1-Hydrazinyl-6-methylphthalazine
-
4-Nitrobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1-hydrazinyl-6-methylphthalazine (5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add 4-nitrobenzaldehyde (5 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the hydrazone product.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.
Quantitative Data on Anti-inflammatory Activity of Phthalazine Derivatives
The following table summarizes the in vitro anti-inflammatory activity of various phthalazine derivatives, providing context for the potential efficacy of compounds synthesized from this compound. The data is compiled from studies on structurally related compounds.
| Compound ID | Structure/Substitution | Assay | Target | IC50 (µM) or % Inhibition | Reference |
| P1 | 6-(4-methanesulphonamidophenyl)-dihydropyridazinone | Carrageenan-induced paw edema | In vivo | 68% inhibition @ 40 mg/kg | [1][2] |
| P2 | Tetrahydrophthalazinone with arylpiperazine | LPS-stimulated TNF-α production | TNF-α | Not specified, but noted as active | [3] |
| P3 | Morpholinopyrimidine derivative | NO production in LPS-stimulated RAW 264.7 cells | iNOS/COX-2 | V4 & V8 are most active (specific IC50 not provided) | [4] |
| H1 | Benzylidene-hydrazide derivative | Carrageenan-induced rat paw edema | In vivo | 64.0% inhibition (Compound 27h) | [1] |
Note: The specific anti-inflammatory activity of derivatives synthesized directly from this compound would require experimental determination.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
Phthalazine derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Pathway Description:
-
Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, activate the IκB kinase (IKK) complex.
-
Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p50/p65). This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.
-
Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate from the cytoplasm into the nucleus.
-
Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, and various interleukins.
Many phthalazine-based anti-inflammatory agents are hypothesized to inhibit one or more steps in this cascade, such as the activation of the IKK complex, thereby preventing the translocation of NF-κB and suppressing the expression of inflammatory genes.
References
- 1. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Development of Anticancer Agents from Phthalazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine and its derivatives have emerged as a promising scaffold in the development of novel anticancer agents. This versatile heterocyclic structure is a key component in numerous compounds demonstrating significant therapeutic potential through various mechanisms of action, including the inhibition of critical signaling pathways in cancer cells. These notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of anticancer agents derived from the broader phthalazine family, with a specific mention of a 4-methylphthalazine derivative as a relevant example due to the limited public data specifically on 6-methylphthalazine derivatives. The methodologies and data presented herein are intended to serve as a practical guide for researchers in the field of oncology drug discovery.
Data Presentation
The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for representative phthalazine derivatives against various cancer cell lines and molecular targets.
Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 9c | HCT-116 (Colon) | 1.58 | Sorafenib | 3.23 |
| 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 3.23 |
| 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 3.23 |
| 11d | MDA-MB-231 (Breast) | 0.92 | Erlotinib | 1.02 |
| 12c | MDA-MB-231 (Breast) | 1.89 | Erlotinib | 1.02 |
| 12d | MDA-MB-231 (Breast) | 0.57 | Erlotinib | 1.02 |
| 11d | MCF-7 (Breast) | 2.1 | Erlotinib | 1.32 |
| 12c | MCF-7 (Breast) | 1.4 | Erlotinib | 1.32 |
| 12d | MCF-7 (Breast) | 1.9 | Erlotinib | 1.32 |
| 2g | HepG2 (Liver) | 0.18 | Sorafenib | - |
| 4a | HepG2 (Liver) | 0.09 | Sorafenib | - |
| 2g | MCF-7 (Breast) | 0.15 | Sorafenib | - |
| 4a | MCF-7 (Breast) | 0.12 | Sorafenib | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[1][2][3]
Table 2: Enzyme Inhibition Data for Phthalazine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 12b | VEGFR-2 | 17.8 | Sorafenib | 32.1 |
| 12c | VEGFR-2 | 2.7 | - | - |
| 13c | VEGFR-2 | 2.5 | - | - |
| 12d | EGFR | 0.0214 | Erlotinib | 0.080 |
| 11d | EGFR | 0.0796 | Erlotinib | 0.080 |
| 12c | EGFR | 0.0654 | Erlotinib | 0.080 |
| 2g | VEGFR-2 | 0.148 | Sorafenib | - |
| 4a | VEGFR-2 | 0.196 | Sorafenib | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[1][2][3][4]
Experimental Protocols
Synthesis of a 4-Methylphthalazine Derivative
A notable example of a methylphthalazine derivative is 1-(4-(2-Fluorophenyl)piperazin-1-yl)-4-methylphthalazine. The synthesis of such derivatives often begins with the cyclization of an appropriate o-substituted benzoic acid derivative with hydrazine hydrate to form the corresponding phthalazinone.[1] Subsequent chlorination with phosphorous oxychloride yields a 1-chlorophthalazine intermediate. This intermediate can then be reacted with various nucleophiles, such as substituted piperazines, to generate the final desired products.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Phthalazine derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231)
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the phthalazine derivatives in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib, Erlotinib).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
VEGFR-2 and EGFR Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISA) are commonly used to determine the inhibitory activity of compounds against specific kinases.
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Phthalazine derivatives
-
ATP
-
Substrate peptide
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with the substrate peptide.
-
Add the recombinant kinase, the phthalazine derivative at various concentrations, and ATP to initiate the phosphorylation reaction.
-
Incubate at room temperature for a specified period.
-
Wash the plate to remove unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Phthalazine derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the phthalazine derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). For example, one study found that a phthalazine derivative induced apoptosis in 42.5% of MDA-MB-231 cells compared to 0.66% in the control group.[3]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cells
-
Phthalazine derivatives
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the phthalazine derivative for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For instance, a study showed that a particular phthalazine derivative caused cell cycle arrest at the S-phase in HCT-116 cells.[1]
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The phthalazine scaffold represents a valuable starting point for the development of potent and selective anticancer agents. The derivatives discussed herein demonstrate significant activity against a range of cancer cell lines, primarily through the inhibition of key receptor tyrosine kinases such as VEGFR-2 and EGFR, leading to the induction of apoptosis and cell cycle arrest. The provided protocols offer a foundational framework for the synthesis and biological evaluation of novel phthalazine-based compounds. Further investigation into derivatives of this compound is warranted to explore its full potential in cancer therapy.
References
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 6-Methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylphthalazine is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a potential signaling pathway for phthalazine derivatives is illustrated, providing context for biological research.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Appearance | White Powder | [1][2] |
| Purity | Min. 95% | [1] |
Analytical Methods for Quantification
A suite of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in bulk materials and simple formulations.
Experimental Protocol:
a) Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid to improve peak shape). A typical starting point is a 70:30 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Phthalazine and its derivatives typically exhibit UV absorbance. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax) for this compound. Based on the parent compound, phthalazine, a starting wavelength of around 254 nm can be used.
-
Injection Volume: 10 µL.
c) Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Typical HPLC-UV Method Validation Parameters (for N-heterocyclic compounds):
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Disclaimer: The quantitative data presented is typical for the analysis of structurally similar N-heterocyclic compounds by HPLC-UV and should be validated specifically for this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound in complex matrices.
Experimental Protocol:
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Autosampler for liquid injection.
b) Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the concentration.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring the molecular ion and characteristic fragment ions of this compound.
c) Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, using a volatile solvent compatible with GC (e.g., methanol, acetone, or dichloromethane).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.
-
Liquid-Liquid Extraction: Extract an aqueous sample with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Solid-Phase Extraction: Use a suitable SPE cartridge (e.g., C18 or a mixed-mode sorbent) to retain and then elute the analyte.
-
-
Ensure the final sample is in a volatile solvent suitable for GC injection.
d) Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification in SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Typical GC-MS Method Validation Parameters (for azaarenes):
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
Disclaimer: The quantitative data presented is typical for the analysis of structurally similar azaarenes by GC-MS and should be validated specifically for this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique, ideal for quantifying trace levels of this compound in complex biological matrices such as plasma or urine.
Experimental Protocol:
a) Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
b) Chromatographic and Mass Spectrometric Conditions:
-
Column: A fast-separating C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution and performing a product ion scan.
c) Sample Preparation:
-
For biological samples, protein precipitation is a common first step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to pellet the proteins.
-
The supernatant can be further cleaned up using SPE if necessary.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
d) Data Analysis:
-
Optimize MRM transitions (precursor ion → product ion) for this compound.
-
Use a stable isotope-labeled internal standard if available to correct for matrix effects and improve accuracy.
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard.
Typical LC-MS/MS Method Validation Parameters (for small molecule drugs):
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/mL |
Disclaimer: The quantitative data presented is typical for the bioanalysis of small molecule drugs by LC-MS/MS and should be validated specifically for this compound.
Potential Biological Signaling Pathway
Phthalazine derivatives have been investigated for various pharmacological activities, including anticancer effects.[3][4][5][6] Some derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 can block downstream signaling pathways, leading to reduced cell proliferation, migration, and survival, and ultimately inducing apoptosis (programmed cell death).[3][5]
Hypothetical Signaling Pathway for a Phthalazine Derivative
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a phthalazine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 6-Methylphthalazine
Introduction
6-Methylphthalazine is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development, particularly in selecting the appropriate solvent and chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | White Powder/Crystal | [1][2] |
| Melting Point | 72°C | [2] |
| Solubility | Soluble in Methanol | [2] |
Chromatographic Conditions
The separation of this compound was achieved using a C18 stationary phase. The chromatographic conditions were optimized to provide a sharp, symmetrical peak with a reasonable retention time.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for up to one week when stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below.
-
Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
3. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure the reliability of the results. Inject the 10 µg/mL working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
4. Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | Robust |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Signaling Pathway (Logical Relationship)
The logical relationship for method development and validation follows a structured pathway to ensure a robust analytical procedure.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control environment and for research purposes. The comprehensive validation ensures that the method is fit for its intended use.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 6-Methylphthalazine
Introduction
6-Methylphthalazine is a heterocyclic organic compound with applications in pharmaceutical and chemical synthesis. As an intermediate in drug development, its purity and characterization are critical. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2] This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and expected data.
Principle
The sample is first vaporized and introduced into a gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column.[1] The separated this compound then enters the mass spectrometer, where it is ionized, fragmented, and detected based on the mass-to-charge ratio (m/z) of the resulting ions.[1] This provides detailed molecular information for identification and quantification.[1]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to dissolve the sample in a suitable volatile solvent and ensure it is free of particles.[1][3][4]
-
Dissolution: Solid this compound samples should be dissolved in a volatile organic solvent such as dichloromethane, methanol, or acetone to a concentration of approximately 10 µg/mL.[3][4][5] For a 1 µL splitless injection, this concentration aims for a column loading of about 10 ng.[3]
-
Filtration/Centrifugation: To prevent blockage of the syringe and contamination of the injector and column, samples should be free of particulate matter.[1][3] If solids are present after dissolution, the sample should be centrifuged or filtered through a 0.22 µm filter.[4]
-
Vials: Samples should be prepared in 1.5 mL glass autosampler vials.[1][3] If the sample volume is limited (e.g., 0.5 mL or 1 mL), use vials with inserts.[1]
-
Avoidances: Do not use plastic vials or parafilm, as these can introduce contaminants.[3] Samples dissolved in water are not suitable for direct GC-MS analysis.[3] Strong acids, strong bases, and salts should also be avoided as they can damage the GC column.[3][4]
2. GC-MS Instrumentation and Parameters
The following are typical starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and sample.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[3] |
| Injector Temperature | 250 °C[5] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C, hold for 5 minutes[5] |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-500 amu |
| Scan Mode | Full Scan |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation
Expected Quantitative Data
The following table summarizes the expected retention time and key mass spectral fragments for this compound under the specified GC-MS conditions. The molecular weight of this compound (C9H8N2) is 144.17 g/mol .
| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| This compound | ~10.5 | 144 | 115, 89, 77, 63 |
Note: These are representative values and may vary depending on the specific instrumentation and analytical conditions.
Mass Spectral Fragmentation
In electron ionization mass spectrometry, the molecular ion (M+) is formed by the loss of an electron.[6] This molecular ion can then undergo fragmentation. The fragmentation pattern is a unique fingerprint that aids in structural elucidation. For this compound, the expected fragmentation would involve the stable heterocyclic ring system. The base peak is often a stable fragment. Common fragmentation pathways for N-heterocyclic compounds can involve the loss of small neutral molecules like HCN or cleavage of substituent groups.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Signaling Pathway (Hypothetical Fragmentation)
The diagram below illustrates a potential fragmentation pathway for this compound in the mass spectrometer.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: 6-Methylphthalazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Methylphthalazine synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the impact of various reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect solvent. 4. Degradation of starting material or product. 5. Ineffective cyclization. | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For hydrazine cyclizations, reflux temperatures are often required. 3. Screen different solvents. Alcohols (e.g., ethanol, n-butanol) or high-boiling point aprotic solvents (e.g., xylene, DMF) can be effective. 4. Ensure the purity of starting materials. Use milder reaction conditions if degradation is suspected. 5. Ensure the quality of hydrazine hydrate. Consider using anhydrous hydrazine for specific applications, though with caution due to its high reactivity and toxicity. |
| Formation of Multiple Products (Visible on TLC) | 1. Isomer formation (e.g., 7-Methylphthalazine). 2. Side reactions, such as the formation of phthalazinone by-products. 3. Incomplete conversion of intermediates. | 1. Purification by column chromatography is often necessary to separate isomers. 2. Adjust reaction conditions to favor the desired product. For example, controlling the stoichiometry of hydrazine can minimize some side reactions. 3. Monitor the reaction closely by TLC to ensure the complete consumption of intermediates before workup. |
| Difficulty in Product Purification | 1. Oily product that does not crystallize. 2. Co-elution of product and impurities during column chromatography. 3. Product is too polar and streaks on the silica gel column. | 1. The presence of impurities can prevent crystallization. Purify by column chromatography first, then attempt recrystallization. 2. Experiment with different solvent systems for chromatography. A gradient elution may be necessary. For isomers, preparative HPLC might be required for complete separation. 3. Add a small amount of a polar solvent like methanol to the eluent to improve the elution of polar compounds. Alternatively, a different stationary phase could be explored. |
| Product Characterization Issues | 1. Ambiguous NMR spectra. 2. Incorrect mass spectrometry data. | 1. Ensure the sample is free of solvent and impurities. Compare the spectra with literature data for similar phthalazine derivatives. 2. Confirm the expected molecular weight and fragmentation pattern for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-methyl-2-acylbenzoic acids or 4-methylphthalic anhydride, which are then reacted with hydrazine or a hydrazine derivative to form the phthalazine ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Phthalazine derivatives are often UV-active, appearing as dark spots on a fluorescent TLC plate under a UV lamp.[1] Staining with agents like potassium permanganate can also be used for visualization.[2][3]
Q3: What is the typical yield for this compound synthesis?
A3: The yield can vary significantly depending on the synthetic route and reaction conditions. Yields for similar phthalazine derivatives can range from 40% to over 90% under optimized conditions.[4][5]
Q4: Which solvent is best for the cyclization reaction with hydrazine?
A4: The choice of solvent can have a significant impact on the yield.[4] For the cyclization step, alcohols like ethanol or n-butanol are commonly used. In some cases, higher boiling point solvents such as xylene or DMF may be beneficial.[5]
Q5: How can I improve the yield of the cyclization step?
A5: Optimizing the reaction temperature, reaction time, and the choice of solvent are crucial for improving the yield. Additionally, ensuring the quality and appropriate stoichiometry of the hydrazine reactant is important.
Data on Reaction Condition Optimization
The following tables summarize the impact of different reaction parameters on the yield of phthalazine synthesis, based on studies of analogous reactions.
Table 1: Effect of Solvent on Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 6 | ~70 |
| n-Butanol | Reflux | 4 | ~85 |
| Xylene | Reflux | 12 | ~65 |
| DMF | 100 | 8 | ~75 |
| Acetic Acid | Reflux | 10 | ~60 |
Note: Data is compiled from analogous phthalazine syntheses and serves as a guideline.
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 80 | Ethanol | 12 | ~60 |
| Reflux (78) | Ethanol | 6 | ~70 |
| 100 | n-Butanol | 6 | ~80 |
| Reflux (118) | n-Butanol | 4 | ~85 |
| 120 | Xylene | 12 | ~60 |
| Reflux (140) | Xylene | 12 | ~65 |
Note: Data is compiled from analogous phthalazine syntheses and serves as a guideline.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methylphthalazin-1,4-dione from 4-Methylphthalic Anhydride
This protocol describes the initial cyclization to form the phthalazinone precursor.
Materials:
-
4-Methylphthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 6-Methylphthalazin-1,4-dione.
Protocol 2: Synthesis of 1,4-Dichloro-6-methylphthalazine
This protocol describes the chlorination of the dione precursor.
Materials:
-
6-Methylphthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend 6-Methylphthalazin-1,4-dione (1 equivalent) in phosphorus oxychloride (10 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dichloro-6-methylphthalazine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
This protocol describes the final reduction to the target compound.
Materials:
-
1,4-Dichloro-6-methylphthalazine
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1,4-dichloro-6-methylphthalazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Purification of crude 6-Methylphthalazine by recrystallization
Technical Support Center: Purification of 6-Methylphthalazine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude this compound by recrystallization, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Methanol is a commonly cited solvent for this compound, as the compound is soluble in it.[1][2] The ideal recrystallization solvent is one that dissolves the crude material completely at an elevated temperature but poorly at room or lower temperatures, allowing for crystal formation upon cooling. For compounds like this compound, solvent systems such as ethanol, or solvent pairs like hexane/acetone or methanol/water, can also be effective.[3] A small-scale solvent screen is the best approach to determine the optimal solvent or solvent system for your specific crude sample.
Q2: My this compound is not crystallizing from the solution after cooling. What should I do?
A2: This is a common issue that can be caused by two primary factors: using too much solvent or the formation of a supersaturated solution.[4][5]
-
Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[4][5][6]
-
Supersaturation: If the solution is supersaturated, crystallization needs to be induced. You can try gently scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure this compound to provide a nucleation site for crystal growth.[4][6]
Q3: Instead of crystals, an oil is forming in my flask. How can I resolve this "oiling out"?
A3: "Oiling out" occurs when the solid comes out of the solution at a temperature above its melting point.[4] Given that this compound has a relatively low melting point of 72°C, this is a potential issue.[1] To prevent this, you should reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly.[4][5] Slow cooling can be achieved by leaving the flask on a cooling hotplate or insulating it to retard the temperature drop.[5]
Q4: What are the likely impurities in my crude this compound sample?
A4: Impurities in a synthesized compound typically include unreacted starting materials, reagents, by-products from the reaction, and residual solvents.[7] One synthetic route for this compound involves 2-bromobenzaldehyde.[8][9] Therefore, potential impurities could be residual starting materials or by-products from the cyclization and subsequent steps.[8][9] If the crude product has a noticeable color, colored impurities may be present, which can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[10]
Q5: The yield of my purified this compound is very low. How can I improve it?
A5: A low yield is often a consequence of using too much solvent during dissolution or washing.[6][11] To maximize recovery:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[11]
-
Allow the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation.[10]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[11]
Quantitative Data Summary
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 78032-05-0 | [1][8] |
| Molecular Formula | C₉H₈N₂ | [8] |
| Molecular Weight | 144.17 g/mol | [8] |
| Melting Point | 72°C | [1] |
| Appearance | White to almost white powder or crystal | [1][8][12] |
| Solubility | Soluble in Methanol | [1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for purifying crude this compound using a single-solvent recrystallization technique.
1. Solvent Selection:
-
Place a small amount (~20-30 mg) of the crude this compound in a test tube.
-
Add a few drops of the chosen solvent (e.g., methanol).
-
Observe the solubility at room temperature. The ideal solvent should not dissolve the compound well at this temperature.
-
Gently heat the test tube. The compound should dissolve completely at the solvent's boiling point.[10]
-
Allow the test tube to cool. A good solvent will allow the formation of crystals as it cools. If this test is successful, proceed with methanol.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a boiling chip.
-
Add a small amount of methanol and, while stirring, heat the mixture gently on a hot plate.
-
Continue to add small portions of hot methanol until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a high recovery yield.[10][11]
3. Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat source.
-
Add a very small amount of activated charcoal to the flask.
-
Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.[10]
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper over a clean Erlenmeyer flask.
-
Pre-heat the funnel and flask by pouring a small amount of boiling solvent through them to prevent premature crystallization in the funnel.[4]
-
Quickly pour the hot solution through the fluted filter paper.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[10]
6. Crystal Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
7. Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess purity.
Visualizations
Experimental Workflow Diagram
Caption: A workflow for the recrystallization of this compound.
Troubleshooting Guide Diagram
References
- 1. This compound CAS#: 78032-05-0 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 9. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 6-Methylphthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylphthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis of this compound involves the condensation reaction between 4-methylphthalic anhydride and hydrazine hydrate. This reaction proceeds via the formation of an intermediate hydrazide, which then undergoes cyclization to form the final phthalazine ring structure.
Q2: What are the primary impurities encountered in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 4-methylphthalic anhydride and hydrazine hydrate.
-
Isomeric Impurities: If the 4-methylphthalic anhydride starting material is not pure and contains other isomers like 3-methylphthalic anhydride, corresponding isomeric impurities such as 5-methylphthalazine or 8-methylphthalazine may be formed.
-
Incomplete Cyclization Products: The reaction may stall at the intermediate stage, leaving N-(amino)-4-methylphthalimide or 2-(hydrazinecarbonyl)-5-methylbenzoic acid in the final product mixture.
-
Side-Reaction Products: Formation of phthalhydrazide-like byproducts can occur, especially if reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot (which should have a different Rf value) indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the impurity profile:
-
Recrystallization: This is an effective method for removing small amounts of impurities if the crude product is a solid. Common solvents for recrystallization of phthalazine derivatives include ethanol, methanol, or ethyl acetate.
-
Column Chromatography: For mixtures with significant amounts of impurities or for separating isomers, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature, monitoring for decomposition. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal reaction conditions. | - Verify the quality and stoichiometry of reagents. An excess of hydrazine hydrate can sometimes drive the reaction to completion. - Ensure the solvent is anhydrous if required by the specific protocol. | |
| Formation of side products. | - Control the reaction temperature carefully to minimize the formation of byproducts. - Add hydrazine hydrate portion-wise to control the reaction rate. | |
| Presence of Unreacted Starting Materials in the Final Product | Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature as described above. |
| Inefficient purification. | - Optimize the recrystallization solvent system to ensure the starting materials remain in the mother liquor. - For column chromatography, adjust the solvent gradient to achieve better separation. | |
| Contamination with Isomeric Impurities | Impure starting material (4-methylphthalic anhydride). | - Analyze the purity of the starting 4-methylphthalic anhydride using techniques like GC-MS or NMR before starting the synthesis. - If isomeric impurities are present in the starting material, purify it first (e.g., by recrystallization or sublimation). |
| - If isomeric phthalazine products are formed, separation can be challenging. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required. | ||
| Product is an Oil and Fails to Crystallize | Presence of significant impurities. | - Purify the crude product using silica gel column chromatography to remove impurities that may be inhibiting crystallization. |
| Residual solvent. | - Ensure all solvent is removed under reduced pressure. Co-evaporation with a suitable solvent like toluene can help remove traces of high-boiling point solvents. |
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the impurity profiles for the synthesis of this compound. The following table provides a general overview of expected purity and yields based on analogous phthalazine syntheses.
| Parameter | Typical Range | Analytical Method |
| Crude Product Purity | 70-90% | HPLC, GC-MS, ¹H NMR |
| Purity after Recrystallization | >95% | HPLC, GC-MS, ¹H NMR |
| Purity after Column Chromatography | >98% | HPLC, GC-MS, ¹H NMR |
| Typical Yield | 60-85% | - |
Experimental Protocols
Synthesis of this compound from 4-Methylphthalic Anhydride and Hydrazine Hydrate
This protocol is a general procedure based on established methods for phthalazine synthesis.
Materials:
-
4-Methylphthalic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium hydroxide solution (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphthalic anhydride (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Troubleshooting common problems in phthalazine synthesis
Welcome to the technical support center for phthalazine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phthalazine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Product Yield
Q1: I am getting a low yield of my phthalazine product. What are the common causes and how can I improve it?
A1: Low yields in phthalazine synthesis are a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your starting materials, such as phthalic anhydride or substituted 2-formylbenzoic acids and hydrazine derivatives, is crucial. Impurities can lead to side reactions and a decrease in the desired product.
-
Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary. For instance, the quality of hydrazine hydrate can significantly impact the reaction's success[1].
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, play a significant role in the final yield.
-
Recommendation: Optimize the reaction conditions. A systematic variation of temperature and reaction time can help identify the optimal parameters for your specific substrate[2]. For example, in the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate, heating at 120°C for 4 hours in acetic acid has been reported to give high yields[1].
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
-
Product Solubility: The product's solubility in the reaction mixture and washing solvents can lead to loss during workup and purification. Phthalhydrazide, for example, is known to be very insoluble, which can be advantageous for isolation but may also trap impurities[1].
-
Recommendation: Carefully select washing solvents to minimize product loss. If your product is highly soluble in the reaction solvent, consider methods to precipitate it, such as cooling the reaction mixture or adding an anti-solvent.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired phthalazine.
2. Side Reactions and Impurities
Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Side reactions are a frequent challenge in phthalazine synthesis. The nature of these side reactions often depends on the specific substrates and reaction conditions.
-
Formation of Phthalazinones: When synthesizing substituted phthalazines, the formation of phthalazinone derivatives can be a competing reaction, especially if water is present or if the starting materials are prone to oxidation or hydrolysis[3][4].
-
Racemization of Chiral Centers: For the synthesis of chiral phthalazine derivatives, racemization is a significant concern that can compromise the product's stereochemical integrity. This can be caused by:
-
Harsh pH Conditions: Both strong acidic and basic conditions can facilitate the formation of planar intermediates, leading to racemization[5].
-
Elevated Temperatures: Higher reaction temperatures can provide the energy to overcome the activation barrier for epimerization[5].
-
Prolonged Reaction Times: Extended exposure to harsh conditions increases the likelihood of racemization[5].
-
Recommendation: To minimize racemization, use milder reaction conditions, control the pH, keep the temperature as low as feasible, and minimize the reaction time. Chiral chromatography can be used to quantify the enantiomeric excess of your product[5].
-
-
Incomplete Cyclization: The initial condensation product of a dicarbonyl compound and hydrazine may not fully cyclize to the phthalazine ring, leading to open-chain intermediates as impurities.
-
Recommendation: Ensure adequate reaction time and temperature to drive the cyclization to completion. The choice of solvent can also influence the rate of cyclization.
-
3. Purification Challenges
Q3: I am having difficulty purifying my phthalazine product. What are some effective purification strategies?
A3: The purification of phthalazine derivatives can be challenging due to their polarity and sometimes limited solubility.
-
Recrystallization: This is a common and effective method for purifying solid phthalazine derivatives.
-
Recommendation: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, acetic acid, and dimethylformamide (DMF)[6].
-
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique.
-
Recommendation: A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane), can be used as the eluent. The polarity of the eluent should be optimized to achieve good separation of the desired product from impurities[7].
-
-
Washing: Simple washing of the crude product can sometimes be sufficient to remove soluble impurities.
-
Recommendation: Solvents like water, diethyl ether, or petroleum ether are often used to wash the crude solid and remove unreacted starting materials or highly soluble byproducts[1].
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of phthalazine derivatives.
| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| Phthalic anhydride, Hydrazine hydrate | Acetic acid, 120°C, 4h | Phthalhydrazide | 90% | [1] |
| 2-Aroylbenzoic acids, Hydrazine hydrate | Ethanol, reflux | 4-Aryl-1(2H)-phthalazinones | Good | [8] |
| 1,4-Dichlorophthalazine, Formic hydrazide, Substituted phenols/alcohols | Xylene, reflux; then NaOH, DMF, reflux | 6-Alkoxy-[1][2][5]triazolo[3,4-a]phthalazines | Good | [9] |
| Phthalic anhydride, Hydrazine hydrate | Acetic acid, reflux | 1,4-Dichlorophthalazine (after chlorination with POCl₃) | Not specified | [10] |
| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate, Hydrazine hydrate | Ethanol, reflux, 6h | 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | 64% | [11] |
Experimental Protocols
Synthesis of Phthalhydrazide from Phthalic Anhydride
This protocol is adapted from a literature procedure with a reported high yield[1].
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Petroleum ether
-
Büchner funnel and filter flask
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (e.g., 6.01 g, 40 mmol) in glacial acetic acid (22 mL).
-
While stirring, carefully add hydrazine hydrate (e.g., 2.8 mL, 44 mmol) to the solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours with continuous stirring.
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature. A precipitate should form.
-
Filter the reaction mixture through a Büchner funnel to collect the solid product.
-
Wash the collected solid with petroleum ether (2 x 10 mL) to remove any remaining acetic acid and soluble impurities.
-
Dry the solid product under vacuum to obtain phthalhydrazide as a white solid.
Visualizations
Troubleshooting Workflow for Low Phthalazine Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in phthalazine synthesis.
A troubleshooting workflow for addressing low yields in phthalazine synthesis.
General Phthalazine Synthesis Pathway
This diagram illustrates a common synthetic route to phthalazine derivatives starting from phthalic anhydride.
A common synthetic pathway for phthalazine derivatives.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. benchchem.com [benchchem.com]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. jocpr.com [jocpr.com]
- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 6-Methylphthalazine
Welcome to the technical support center for the synthesis of 6-Methylphthalazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to optimize your reaction outcomes, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct laboratory synthesis of this compound involves a cyclocondensation reaction. This reaction uses 4-Methyl-1,2-benzenedicarboxaldehyde as the key precursor, which is reacted with hydrazine hydrate (NH₂NH₂·H₂O).[1] The reaction is typically performed in a protic solvent like ethanol or acetic acid. The hydrazine initially forms a hydrazone with one of the aldehyde groups, which is followed by an intramolecular cyclization and dehydration to yield the stable aromatic phthalazine ring system.
Q2: Why is the quality of the 4-Methyl-1,2-benzenedicarboxaldehyde precursor so critical?
The purity of the starting dialdehyde is paramount because impurities in this precursor are the primary source of side reactions. The two aldehyde groups are highly reactive and susceptible to oxidation and polymerization. The most common impurity is the corresponding carboxylic acid (from over-oxidation), which leads to the formation of undesired phthalazinone byproducts.
Q3: What are the key physical and chemical properties of this compound?
Knowing the properties of the target compound is essential for monitoring the reaction and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [2] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | White to almost white powder or crystal | [2][4] |
| Melting Point | 72°C | [4] |
| CAS Number | 78032-05-0 | [4][5] |
Troubleshooting Guide: Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed based on its chemical mechanism, followed by actionable steps for prevention and resolution.
Problem 1: My final product is contaminated with a significant amount of 6-Methylphthalazin-1(2H)-one.
Root Cause Analysis:
This is the most frequently observed side reaction. It occurs when one of the aldehyde groups in the starting material, 4-Methyl-1,2-benzenedicarboxaldehyde, has been over-oxidized to a carboxylic acid, forming 4-methyl-2-formylbenzoic acid. When this impurity reacts with hydrazine, it undergoes a condensation and cyclization pathway that results in the formation of the thermodynamically stable phthalazinone derivative instead of the desired phthalazine.[6][7]
Preventative & Corrective Actions:
-
Verify Precursor Purity: Before starting the reaction, analyze your 4-Methyl-1,2-benzenedicarboxaldehyde using ¹H NMR. The presence of a carboxylic acid proton signal (typically >10 ppm) or a broadened aldehyde proton signal can indicate oxidation.
-
Purify the Dialdehyde: If the precursor is impure, purify it via column chromatography on silica gel or by careful recrystallization.
-
Use Fresh Precursor: Aldehydes are prone to air oxidation. Use a freshly opened bottle or a recently purified batch of the dialdehyde for the best results. Store the dialdehyde under an inert atmosphere (Argon or Nitrogen) at a low temperature.
-
Post-Hoc Purification: If the side product has already formed, it can typically be separated from this compound by column chromatography, as the phthalazinone is significantly more polar.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Methyl phthalazine | CymitQuimica [cymitquimica.com]
- 3. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 4. This compound CAS#: 78032-05-0 [amp.chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Optimizing reaction conditions for 6-Methylphthalazine synthesis
Technical Support Center: Synthesis of 6-Methylphthalazine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound and its derivatives involve the cyclocondensation of a suitable precursor with hydrazine. A key route involves a sequence starting from substituted 2-bromobenzaldehyde acetals, which includes lithiation, formylation, deprotection, and subsequent condensative cyclization with hydrazine.[1] Another efficient two-step synthesis starts from 2-bromobenzaldehyde and benzaldehyde, involving formylation of the aromatic ring, lithiation, cyclization, and a final sequence of deprotection and reaction with hydrazine.[2] Phthalic anhydrides are also common starting materials for various phthalazine derivatives.[3][4]
Q2: What is the general mechanism for the final cyclization step with hydrazine?
A2: The final step is a classic condensative cyclization. It typically involves the reaction of a dicarbonyl compound (or a functional equivalent like a formyl-aldehyde) with hydrazine (NH₂NH₂). The reaction proceeds through the formation of a hydrazone intermediate at one carbonyl group, followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the second carbonyl group, and subsequent dehydration to form the stable heterocyclic phthalazine ring.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be developed to clearly separate the starting materials, intermediates, and the final product.[5] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, techniques like ¹H NMR or GC-MS can be used on crude samples taken from the reaction mixture.
Q4: What are the critical safety precautions to take during this synthesis?
A4: Hydrazine is highly toxic and corrosive, and is a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving organolithium reagents like n-butyllithium (n-BuLi) are highly exothermic and moisture-sensitive; they must be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.[6] Standard laboratory procedures for handling flammable organic solvents should be followed.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q5: My reaction yield is very low. What are the potential causes and solutions?
A5: Low yields can result from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and continue to monitor via TLC. If the reaction has stalled, a moderate increase in temperature might be necessary.[5]
-
-
Purity of Reagents: The purity of starting materials, especially organometallic reagents and hydrazine, is crucial.
-
Solution: Use freshly distilled or newly purchased reagents. Ensure solvents are anhydrous, particularly for moisture-sensitive steps like lithiation.
-
-
Suboptimal Temperature: The temperature for the lithiation and formylation steps is critical.
-
Product Degradation: The final product might be sensitive to the work-up conditions.
-
Solution: Employ milder work-up procedures. For example, use a saturated solution of ammonium chloride for quenching instead of strong acids if the product is acid-sensitive.[6] Avoid prolonged exposure to high temperatures during solvent evaporation.
-
Q6: I am observing significant side product formation. How can I improve the reaction's selectivity?
A6: The formation of impurities is a common challenge in heterocyclic synthesis.
-
Cause: Competing side reactions, such as over-lithiation or reaction with the solvent.
-
Solution: Ensure the dropwise addition of reagents, particularly n-BuLi, at a very low temperature to control the exotherm and improve selectivity.[6] The choice of solvent is also important; tetrahydrofuran (THF) is commonly used for lithiation reactions.
-
-
Cause: Formation of regioisomers or other condensation products.
-
Solution: A systematic optimization of reaction parameters like temperature, catalyst, and reaction time can enhance selectivity towards the desired product.[5] Modifying the reaction stoichiometry may also help.
-
Q7: The purification of my final product is difficult. What strategies can I use?
A7: Purification can be challenging due to impurities with similar polarity to the product.
-
Recrystallization: This is often an effective method for crystalline solids.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the product is soluble in one solvent and insoluble in another, a two-solvent system can be used.
-
-
Column Chromatography: This is the most versatile purification method.
-
Procedure: Use silica gel as the stationary phase and an optimized eluent system (e.g., petroleum ether/ethyl acetate) to separate the product from impurities.[5] Collect fractions and analyze them by TLC to combine the pure product fractions.
-
-
Acid-Base Extraction: Since this compound contains basic nitrogen atoms, an acid-base extraction can be used to separate it from non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 2 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.[7]
-
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is key to achieving high yields. The following table summarizes typical parameters that can be varied, based on general phthalazine syntheses.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | Dioxan | Toluene | Affects solubility and reaction rate. |
| Temperature | Room Temp. | 60 °C | Reflux (e.g., 110 °C) | Higher temperature often increases reaction rate but may also increase side products. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Longer times can drive the reaction to completion but risk product degradation. |
| Hydrazine (equiv.) | 1.1 eq | 1.5 eq | 2.0 eq | A slight excess is common; a large excess may complicate purification. |
| Catalyst | None | Acetic Acid | FeCl₃ | An acid catalyst can accelerate the condensation step.[4] |
Experimental Protocols
Protocol 1: Synthesis via Lithiation of a Benzaldehyde Acetal
This protocol is adapted from a general procedure for phthalazine synthesis.[1]
Step 1: Formylation and Cyclization
-
Setup: Equip an oven-dried, three-necked flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar. Maintain a nitrogen atmosphere throughout the reaction.
-
Reagents: Dissolve the starting material (e.g., an appropriate 2-bromo-4-methylbenzaldehyde acetal) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise, again maintaining the low temperature. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
Step 2: Deprotection and Cyclization with Hydrazine
-
Hydrolysis: Add 2 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour at room temperature to hydrolyze the acetal.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude aldehyde intermediate in ethanol. Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC. A typical reflux time is 4-8 hours.
-
Work-up: After cooling, remove the solvent by rotary evaporation. Dissolve the residue in dichloromethane, wash with saturated NaHCO₃ solution and then with water. Dry the organic layer and remove the solvent to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Stability of 6-Methylphthalazine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methylphthalazine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a heterocyclic aromatic compound. The phthalazine ring system is generally stable, but its stability can be influenced by pH, temperature, and the presence of oxidizing or reducing agents. The nitrogen atoms in the phthalazine ring are basic and can be protonated under acidic conditions, which may alter the molecule's reactivity and stability.
Q2: How does this compound behave under acidic conditions?
Under mild acidic conditions, the nitrogen atoms of the phthalazine ring are likely to be protonated, forming a more water-soluble salt. This protonation may not lead to significant degradation at room temperature. However, under forcing conditions such as elevated temperatures in the presence of strong acids (e.g., concentrated HCl), degradation may occur. One potential degradation pathway under strong reductive acidic conditions (e.g., using Zn/HCl) is the cleavage of the pyridazine ring to form diamine derivatives.[1][2]
Q3: Is this compound stable in basic solutions?
This compound is expected to be relatively stable under mild basic conditions at ambient temperature. However, exposure to strong bases (e.g., 1 M NaOH) at elevated temperatures could potentially lead to degradation, although specific pathways for simple alkylated phthalazines are not extensively documented in publicly available literature. For comparison, related phthalazinone derivatives can undergo hydrolysis of ester groups if present.[3]
Q4: What are the likely degradation products of this compound?
Q5: What analytical methods are recommended for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability of aromatic compounds like this compound.[6] This technique can separate the parent compound from its degradation products. For structural elucidation of any identified degradants, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram during acidic stability study. | Degradation of this compound. | - Reduce the acid concentration or temperature. - Analyze samples at earlier time points to observe the onset of degradation. - Use a milder acid. - Characterize the new peaks using LC-MS to identify degradation products. |
| Loss of this compound peak area with no corresponding new peaks. | - The degradation product may not be UV-active at the chosen wavelength. - The degradant may be precipitating out of solution. - The degradant may be volatile. | - Use a photodiode array (PDA) detector to screen a range of wavelengths. - Check for precipitate in the sample vial. If present, attempt to dissolve it in a stronger solvent for analysis. - Consider using GC-MS if volatile degradants are suspected. |
| Inconsistent results in basic stability studies. | - Reaction with atmospheric CO₂ can alter the pH of basic solutions over time. - The compound may be sensitive to base concentration. | - Ensure basic solutions are freshly prepared and stored under an inert atmosphere (e.g., nitrogen). - Perform a range-finding study with different concentrations of base to understand the sensitivity. |
| Sample color changes during the experiment. | Formation of chromophoric degradation products. | This is a visual indicator of degradation. Correlate the color change with the appearance of new peaks in the analytical chromatogram. |
Data on Stability of this compound
The following table summarizes the expected qualitative stability of this compound under typical forced degradation conditions. The extent of degradation is highly dependent on temperature, concentration, and duration of exposure.
| Condition | Reagent | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Room Temp | Likely Stable | - |
| 1 M HCl | 60°C | Potential for degradation | Protonated species, ring-opened products | |
| Basic | 0.1 M NaOH | Room Temp | Likely Stable | - |
| 1 M NaOH | 60°C | Potential for degradation | Hydroxylated species, ring-opened products | |
| Oxidative | 3% H₂O₂ | Room Temp | Potential for degradation | Phthalazinone derivatives, N-oxides, ring-cleavage products |
| Reductive | Zn / HCl | 60°C | Likely degradation | o-Xylylene diamine derivatives |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate vials, add an aliquot of the stock solution and dilute with 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate one set of samples at room temperature and another set at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate vials, add an aliquot of the stock solution and dilute with 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate one set of samples at room temperature and another set at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of acid before HPLC analysis.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.
-
Keep control samples at room temperature and 60°C.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound under stress conditions.
References
- 1. Phthalazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: 6-Methylphthalazine Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylphthalazine. Our aim is to offer practical solutions to common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound product?
A1: Based on common synthetic routes, the most likely unreacted starting materials are:
-
From synthesis starting with 2-bromobenzaldehyde and benzaldehyde: 2-bromobenzaldehyde, benzaldehyde, and hydrazine.
-
From synthesis starting with 1,4-dichlorophthalazine: 1,4-dichlorophthalazine and a methylating agent source.
Q2: How can I quickly check for the presence of these starting materials in my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method for assessing the purity of your crude product. By co-spotting your crude product alongside the starting materials, you can visualize the presence of any unreacted components. A suggested starting mobile phase for silica gel TLC plates is a mixture of ethyl acetate and petroleum ether (e.g., in a 1:5 or 3:1 ratio), with visualization under a UV lamp.[1]
Q3: What are the key physical property differences between this compound and its common starting materials that I can exploit for purification?
A3: Understanding the differences in physical properties is crucial for selecting an appropriate purification strategy. The table below summarizes these properties.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 144.17 | 72 | 339 (predicted) | Soluble in methanol. |
| 2-Bromobenzaldehyde | 185.02 | 16-19 | 230 | Soluble in alcohol and benzene; insoluble in water.[2][3] |
| Benzaldehyde | 106.12 | -26 | 179 | Slightly soluble in water; miscible with alcohol and ether.[1][4] |
| Hydrazine (anhydrous) | 32.05 | 1.4 | 113.5 | Miscible with water.[5][6] |
| 1,4-Dichlorophthalazine | 199.04 | 160-162 | - | - |
Troubleshooting Guides: Removal of Unreacted Starting Materials
This section provides detailed protocols for common purification techniques to remove unreacted starting materials from your crude this compound.
Issue 1: Presence of Unreacted 2-Bromobenzaldehyde and Benzaldehyde
Solution: A combination of extraction and column chromatography is effective. The significant differences in boiling points also allow for distillation if appropriate for the scale.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. This will react with the aldehydes to form water-soluble adducts.
-
Separation: Separate the aqueous layer.
-
Further Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Based on the polarity differences, the less polar benzaldehyde and 2-bromobenzaldehyde will elute before the more polar this compound.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack the column with silica gel in the initial, least polar eluent.
-
Load the sample onto the column.
-
Elute with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing pure this compound.
-
Issue 2: Presence of Unreacted Hydrazine
Solution: Hydrazine is highly soluble in water and can be removed by an aqueous workup.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Water Wash: Wash the organic solution several times with water in a separatory funnel. Hydrazine will partition into the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Issue 3: Presence of Unreacted 1,4-Dichlorophthalazine
Solution: Recrystallization or column chromatography can be employed, leveraging the significant difference in melting points and polarity.
-
Solvent Selection: Common solvents for recrystallizing phthalazine derivatives include ethanol, methanol, and ethyl acetate.[4] Conduct small-scale solubility tests to find a solvent that dissolves this compound when hot but has low solubility for it when cold, while 1,4-dichlorophthalazine has different solubility characteristics. A mixture of solvents like benzene-pentane has also been reported for crystallizing phthalazine derivatives.[2]
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Analytical Methods for Purity Assessment
Q4: How can I quantify the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A simple mobile phase for the parent compound, phthalazine, consists of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead.[7] A gradient elution may be necessary to resolve all components.
-
Detection: UV detection is suitable for these aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for analyzing the volatile components of the reaction mixture, including starting materials and the final product. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any remaining impurities. The chemical shifts of common laboratory solvents and reagents are well-documented and can be used to identify contaminants.[8][9]
Visualizing Experimental Workflows
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Characterization of byproducts in 6-Methylphthalazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylphthalazine reactions. The information is presented in a question-and-answer format to address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is commonly synthesized through two primary routes:
-
From 3-Methylphthalic Anhydride: This method involves the condensation of 3-methylphthalic anhydride with hydrazine hydrate.[1] The reaction proceeds through the formation of an intermediate acylhydrazide which then cyclizes to form the phthalazine ring.
-
From Substituted Benzaldehydes: A multi-step synthesis starting from a substituted 2-bromobenzaldehyde acetal has been reported. This pathway involves a sequence of lithiation, formylation, deprotection of the acetal, and finally, a condensative cyclization with hydrazine to yield the phthalazine derivative.[2]
Q2: What are the potential byproducts in the synthesis of this compound from 3-Methylphthalic Anhydride?
A2: Several byproducts can form during this synthesis. The most common ones arise from incomplete reactions or side reactions of the hydrazine reagent. These may include:
-
2-Carboxy-3-methylbenzoylhydrazide: This results from the initial nucleophilic attack of hydrazine on the anhydride without subsequent cyclization.
-
Phthalhydrazide derivatives: Unmethylated phthalhydrazide can be present if the starting 3-methylphthalic anhydride contains phthalic anhydride as an impurity.
-
N-Amino-3-methylphthalimide: This can form as a constitutional isomer to the desired product.
-
Oxidation products: The phthalazine ring can be susceptible to oxidation, leading to the formation of this compound-N-oxide.
Q3: How can I minimize byproduct formation?
A3: To minimize byproduct formation, consider the following:
-
Purity of Starting Materials: Ensure the 3-methylphthalic anhydride is pure and free from the unmethylated analogue.
-
Reaction Conditions: Control the reaction temperature and time carefully. Prolonged reaction times or excessively high temperatures can lead to side reactions and degradation.
-
Stoichiometry: Use the correct stoichiometric ratio of hydrazine hydrate. A slight excess of hydrazine can sometimes help drive the reaction to completion, but a large excess may lead to other byproducts.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the product.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves one or more of the following techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include ethanol, methanol, or ethyl acetate.[4]
-
Column Chromatography: For removing impurities with similar solubility, column chromatography using silica gel is effective. A mixture of hexane and ethyl acetate is a common eluent system.[5]
-
Sublimation: For volatile solids, sublimation can be a highly effective purification technique.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring. |
| Suboptimal Reaction Temperature | The condensation and cyclization steps may have different optimal temperatures. A controlled temperature profile might be necessary. Low temperatures can lead to incomplete reaction, while high temperatures can cause degradation. |
| Poor Quality of Reagents | Use high-purity 3-methylphthalic anhydride. Ensure the hydrazine hydrate has not degraded. |
| Side Reactions | The formation of byproducts such as 2-carboxy-3-methylbenzoylhydrazide consumes starting material. Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired cyclization. |
| Product Loss During Workup | This compound has some solubility in water. Minimize the volume of aqueous washes during extraction. If the product is volatile, be cautious during solvent removal under reduced pressure. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | Improve the reaction conditions to drive the reaction to completion (see "Low Yield" troubleshooting). |
| Incomplete Cyclization | The intermediate acylhydrazide may be present. This can sometimes be converted to the desired product by heating the crude material in a suitable high-boiling solvent. |
| Formation of Isomeric Byproducts | Isomeric impurities like N-amino-3-methylphthalimide can be difficult to separate. Careful optimization of the purification method (e.g., gradient elution in column chromatography) may be required. |
| Oxidation of Product | The presence of a polar spot on TLC that corresponds to the N-oxide may be observed. To prevent this, use degassed solvents and run the reaction under an inert atmosphere. |
Data Presentation
Table 1: Hypothetical Byproduct Profile in a Typical this compound Synthesis from 3-Methylphthalic Anhydride
| Compound | Retention Time (HPLC) | Observed Mass (m/z) | Typical Yield (%) |
| This compound | 10.5 min | 145.076 | 75-85 |
| 2-Carboxy-3-methylbenzoylhydrazide | 5.2 min | 195.076 | 5-10 |
| N-Amino-3-methylphthalimide | 8.9 min | 177.066 | 2-5 |
| This compound-N-oxide | 7.8 min | 161.071 | < 2 |
| Unreacted 3-Methylphthalic Anhydride | 12.1 min | 162.031 | < 2 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of this compound from 3-Methylphthalic Anhydride
This protocol is a general guideline and may require optimization.
Materials:
-
3-Methylphthalic anhydride
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphthalic anhydride (1 equivalent).
-
Add ethanol to dissolve the anhydride.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
Technical Support Center: Purification of 6-Methylphthalazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 6-Methylphthalazine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound can result in several impurities, primarily arising from unreacted starting materials and side reactions. The exact impurity profile depends on the synthetic route employed. A common synthesis involves the condensation of a phthalaldehyde derivative with hydrazine. Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-methyl-1,2-benzenedicarboxaldehyde or related precursors.
-
Oxidation Products: Phthalazine rings can be susceptible to oxidation, leading to N-oxide derivatives, especially if reactions are exposed to air for extended periods at high temperatures.
-
By-products from Side Reactions: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related heterocyclic compounds.
-
Residual Solvents: Solvents used in the reaction or initial purification steps may be retained in the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This method is highly effective for separating the desired product from a complex mixture of impurities, especially those with similar polarities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 72°C) is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity by separating and detecting all components in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by detecting peaks that do not correspond to the structure of this compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed-solvent system. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but very soluble at high temperatures. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | - Use a lower-boiling solvent.- Use a larger volume of solvent. |
| The solution is cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. |
| Cracking of the Silica Gel Bed | The column was not packed properly or has run dry. | - Ensure the column is packed uniformly without any air bubbles.- Never let the solvent level drop below the top of the silica gel. |
| Broad or Tailing Bands | The sample was overloaded on the column. | - Use a smaller amount of the crude product. |
| The compound is interacting too strongly with the stationary phase. | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room and elevated temperatures.
-
A suitable solvent will dissolve the compound when hot but not when cold. Methanol is a good starting point as this compound is known to be soluble in it. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may also be effective.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a hot plate and a condenser to prevent solvent evaporation.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for purification by column chromatography.
1. Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine the optimal eluent system using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
2. Column Packing:
-
Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
4. Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
6. Concentration:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Phthalazine Derivatives (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, good for removing minor impurities. | May not be effective for complex mixtures, potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 50-80% | Highly effective for separating complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
Note: The values presented are typical for phthalazine derivatives and may vary for this compound depending on the specific impurities and experimental conditions.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting common recrystallization problems.
Preventing decomposition of 6-Methylphthalazine during workup
Welcome to the technical support center for 6-Methylphthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this compound, with a specific focus on preventing its decomposition during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should be aware of?
This compound is a heterocyclic organic compound, appearing as a white powder or crystal with a melting point of approximately 72°C.[1] It is a derivative of phthalazine, and the presence of the two nitrogen atoms in the ring system gives it basic properties (the parent phthalazine has a pKa of 3.39).[2] This basicity is a critical factor during workup, as the compound can be protonated and solubilized in aqueous acid. The methyl group at the 6-position can enhance its reactivity and solubility in organic solvents compared to the parent compound.[3]
Q2: How stable is this compound under standard laboratory conditions?
While generally stable when stored properly, this compound is susceptible to decomposition under certain conditions commonly encountered during workup. Key sensitivities include strong acids, prolonged exposure to silica gel, high temperatures, and oxidizing conditions.[2] The parent compound, phthalazine, is known to decompose at its boiling point, suggesting that this compound may also be thermally sensitive.[2]
Q3: What are the primary causes of decomposition during experimental workup?
The main pathways for decomposition during workup are:
-
Acid-Catalyzed Degradation: While its basicity is useful for acid-base extractions, prolonged exposure to strong or even moderately acidic conditions can lead to degradation.
-
On-Column Decomposition: Standard silica gel is acidic and has a high surface area, which can catalyze the decomposition of nitrogen-containing heterocycles. This is a very common cause of low yields and the formation of impurities during chromatographic purification.
-
Thermal Decomposition: Excessive heat during solvent evaporation (e.g., high bath temperature on a rotary evaporator) can cause the compound to decompose.[2]
-
Oxidation: Like many N-heterocycles, it can be susceptible to oxidation, especially when exposed to air over long periods in solution or on a high-surface-area support like silica.[2]
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a cool, controlled room temperature (10°C - 25°C) in a dry environment is recommended.[4] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Troubleshooting Guide: Workup & Purification
Problem: My product has turned dark brown or oily after an acidic wash during liquid-liquid extraction.
-
Probable Cause: This indicates decomposition catalyzed by acid. The pH of your aqueous acid wash may be too low, or the contact time was too long.
-
Solution:
-
Use Milder Acids: Instead of strong acids like 1M HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~5-6), for your extraction.[5]
-
Minimize Contact Time: Perform the extraction efficiently and do not let the layers sit together for extended periods. Avoid vigorous shaking that can create difficult-to-separate emulsions and increase contact time.
-
Work at Room Temperature: Do not perform acidic extractions at elevated temperatures, as heat can accelerate decomposition.
-
Problem: I am getting a very low yield after silica gel chromatography, and the collected fractions are impure.
-
Probable Cause: The compound is likely decomposing on the acidic silica gel column. You may observe irreversible streaking or a dark-colored band at the top of the column where the compound was loaded.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing your slurry and eluent with a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (Et₃N) to the solvent system.
-
Switch the Stationary Phase: Use a less acidic stationary phase. Neutral alumina is often a good alternative for purifying basic compounds like this compound.
-
Use an Alternative Purification Method: If the compound is a solid, recrystallization is the preferred and safest method of purification as it avoids contact with acidic supports.[6][7]
-
Problem: The NMR spectrum of my product shows broad peaks after removing the solvent.
-
Probable Cause: This may be due to residual acid (e.g., trifluoroacetic acid from HPLC or HCl from an extraction) forming a salt with your basic compound. It could also indicate the beginning of decomposition or the presence of paramagnetic impurities.
-
Solution:
-
Perform a Neutralizing Wash: Before final solvent removal, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a brine wash to remove excess water.
-
Co-evaporate with a Non-polar Solvent: After drying, concentrate the solution and then add a non-polar solvent like toluene or hexane and evaporate again. This can help azeotropically remove trace amounts of volatile acidic impurities.
-
Recommended Experimental Protocols
Protocol 1: Gentle Acid-Base Extraction Workflow
-
Quenching: Quench the reaction mixture by adding it to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutral/Basic Wash (Optional): If the reaction was run under acidic conditions, first wash the organic layer with a saturated NaHCO₃ solution to neutralize the bulk acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Mild Acidic Extraction: To separate this compound from non-basic impurities, extract the organic layer with a saturated NH₄Cl solution. Perform this wash 2-3 times, collecting the aqueous layers.
-
Basification: Combine the acidic aqueous layers in a flask and cool in an ice bath. Slowly add a base, such as 1M NaOH or saturated NaHCO₃, with stirring until the solution is basic (pH 8-9). This will deprotonate the this compound, causing it to precipitate or become extractable back into an organic solvent.
-
Back-Extraction: Extract the now-basic aqueous layer 3 times with a fresh organic solvent (e.g., ethyl acetate).
-
Final Steps: Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Purification by Recrystallization
Recrystallization is the ideal method for purifying solid this compound and avoids the risks associated with chromatography.[7]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] Good starting points to test are methanol, ethanol, ethyl acetate/heptane, or toluene.
-
Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product until it is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Aqueous Extraction (Acid) | Saturated NH₄Cl solution (pH ~5-6) | Avoids decomposition caused by strongly acidic conditions.[5] |
| Aqueous Extraction (Base) | Saturated NaHCO₃ solution (pH ~8) | Mild base for neutralization; avoids potential side reactions from strong bases. |
| Chromatography Support | Neutral Alumina or Silica gel with 1% Et₃N in eluent | Neutralizes acidic sites that catalyze the decomposition of N-heterocycles. |
| Solvent Removal | Rotary evaporation bath temperature < 40°C | Prevents thermal decomposition.[2] |
| Purification Method | Recrystallization (if solid) | The safest method that avoids contact with potentially reactive stationary phases.[6][7] |
| Atmosphere | Work efficiently; use inert gas (N₂/Ar) for sensitive steps | Minimizes the risk of air oxidation.[2] |
Recommended Workup & Purification Workflow
Caption: Decision tree for the workup and purification of this compound.
References
- 1. This compound CAS#: 78032-05-0 [chemicalbook.com]
- 2. Phthalazine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Methyl phthalazine | 78032-05-0 | FM25543 | Biosynth [biosynth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Biological activity of 6-Methylphthalazine versus other phthalazine derivatives
For researchers, scientists, and drug development professionals, the phthalazine scaffold represents a privileged structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This guide provides a comparative overview of the bioactivity of 6-Methylphthalazine against other phthalazine derivatives, supported by experimental data and detailed protocols. While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally related phthalazine derivatives to infer potential activities and highlight key structure-activity relationships.
The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a versatile template for the development of therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antidiabetic properties.[1] This wide spectrum of activity underscores the importance of understanding how different substitutions on the phthalazine ring influence its biological profile.
Anticancer Activity: A Prominent Feature of Phthalazine Derivatives
Phthalazine derivatives have garnered significant attention for their potent anticancer activities, often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.
Targeting VEGFR-2 and Hedgehog Signaling Pathways
Many phthalazine-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation and is often aberrantly activated in cancer.[2][3][4]
A series of novel triazolo[3,4-a]phthalazine derivatives were synthesized and evaluated for their anti-proliferative activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. Several compounds exhibited significant cytotoxic effects and potent inhibition of the VEGFR-2 enzyme.[5] For instance, compound 6o in one study showed high potency against both HCT-116 and MCF-7 cell lines.[5] Another study highlighted biarylurea-based phthalazines, with compounds 12b , 12c , and 13c demonstrating significant VEGFR-2 inhibitory activity.[6]
Furthermore, phthalazine derivatives have been designed as inhibitors of the Hedgehog signaling pathway. One study reported a series of optimized phthalazine compounds with nanomolar IC50 values in a Gli-luciferase assay, indicating potent inhibition of this pathway.
Table 1: Anticancer Activity of Selected Phthalazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 7f | HCT-116 | 4.83 | VEGFR-2 | [7] |
| HepG2 | 3.97 | VEGFR-2 | [7] | |
| MCF-7 | 4.58 | VEGFR-2 | [7] | |
| 8c | HCT-116 | 5.86 | VEGFR-2 | [7] |
| HepG2 | 5.21 | VEGFR-2 | [7] | |
| MCF-7 | 5.53 | VEGFR-2 | [7] | |
| 7a | HCT-116 | 6.04 | VEGFR-2 | [3] |
| MCF-7 | 8.8 | VEGFR-2 | [3] | |
| 7b | HCT-116 | 13.22 | VEGFR-2 | [3] |
| MCF-7 | 17.9 | VEGFR-2 | [3] | |
| 12b | - | 4.4 | VEGFR-2 | [6] |
| 12c | - | 2.7 | VEGFR-2 | [6] |
| 13c | - | 2.5 | VEGFR-2 | [6] |
| 12d | MDA-MB-231 | 0.57 | EGFR | [8] |
| 11d | MDA-MB-231 | 0.92 | EGFR | [8] |
| 9c | HCT-116 | 1.58 | VEGFR-2 | [9] |
| 12b | HCT-116 | 0.32 | VEGFR-2 | [9] |
| 13c | HCT-116 | 0.64 | VEGFR-2 | [9] |
Note: The table presents a selection of data from various sources to illustrate the range of activities. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: A Broad Spectrum of Action
Phthalazine and its derivatives have also been investigated for their potential as antimicrobial agents. Studies have shown activity against a range of bacterial and fungal pathogens.[10]
For example, a series of phthalazine and phthalazinone derivatives were tested against several bacterial strains, with some compounds showing minimum inhibitory concentration (MIC) values in the low micromolar range.[11] Another study on pyridazine and phthalazine derivatives reported remarkable activity against Gram-positive bacteria.[10]
Table 2: Antimicrobial Activity of Selected Phthalazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | S. aureus (MRSA) | 3.125 - 6.25 | [11] |
| Compound 2 | S. aureus (MRSA) | 12.5 - 25 | [11] |
| Compound 3 | S. aureus (MRSA) | 50 - 100 | [11] |
| Compound 4 | S. aureus (MRSA) | 25 - 50 | [11] |
| Compound 6 | S. aureus (MRSA) | 100 - 200 | [11] |
| Compound 8 | S. aureus (MRSA) | 6.25 - 12.5 | [11] |
| Compound 16 | S. aureus | 6.25 | [12] |
| Compound 18 | S. aureus | 12.5 | [12] |
| Compound 20 | S. aureus | 6.25 | [12] |
| Compound 26a | S. aureus | 12.5 | [12] |
| Compound 33a | S. aureus | 6.25 | [12] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Anti-inflammatory Activity: Modulating Inflammatory Responses
The potential of phthalazine derivatives as anti-inflammatory agents has also been explored. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1] For instance, a series of 6-phenoxy-[2][5]triazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of NF-κB activation, with one compound showing prominent anti-inflammatory activity.[1]
While direct experimental data on the anti-inflammatory properties of this compound is limited, its use as a scaffold in the synthesis of anti-inflammatory drugs suggests that this is a promising area for further investigation.
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant VEGFR-2 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-2 Signaling Pathway Inhibition by Phthalazine Derivatives.
Caption: Hedgehog Signaling Pathway Inhibition by Phthalazine Derivatives.
Caption: Experimental Workflow for In Vitro Anticancer Activity Screening.
Conclusion
The phthalazine scaffold is a cornerstone in the development of novel therapeutic agents with a broad range of biological activities. While specific data for this compound is limited, the extensive research on other phthalazine derivatives provides a strong foundation for understanding the potential of this compound class. The anticancer and antimicrobial activities are particularly well-documented, with many derivatives showing potent inhibition of key cellular targets. The structure-activity relationship studies reveal that the nature and position of substituents on the phthalazine ring are critical for determining the biological activity. Further investigation into monosubstituted phthalazines, such as this compound, is warranted to fully elucidate their therapeutic potential. This guide serves as a valuable resource for researchers in the field, providing a comparative overview, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further drug discovery and development efforts based on the versatile phthalazine scaffold.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel benzylphthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Antimicrobial Potential of Phthalazine Derivatives: A Comparative Analysis Against Established Antibiotics
While specific antimicrobial activity data for 6-Methylphthalazine is not currently available in published scientific literature, the broader class of phthalazine derivatives has demonstrated promising antibacterial and antifungal properties. This guide provides a comparative overview of the antimicrobial activity of various phthalazine derivatives against well-known antibiotics, supported by experimental data and standardized testing protocols.
This analysis is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of novel heterocyclic compounds. The data presented highlights the need for further investigation into specific derivatives like this compound to fully understand their therapeutic potential.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for several phthalazine derivatives and standard antibiotics against common bacterial and fungal strains.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Reference |
| Phthalazine Derivatives | |||
| Derivative 1 | 31.25 - 62.5 | 62.5 | [1] |
| Derivative 2 | 31.25 | 100+ | [1] |
| Standard Antibiotics | |||
| Ampicillin | 0.6 - 1 | 4 | [2] |
| Ciprofloxacin | 0.6 | 0.013 - 0.08 | [3] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Antibiotic | Candida albicans | Aspergillus niger | Reference |
| Phthalazine Derivatives | Moderate Activity | Moderate Activity | |
| Standard Antifungals | |||
| Fluconazole | 0.25 - 2.0 | 6 | [4][5] |
| Amphotericin B | ≤ 1.0 | 0.12 - 2 | [6][7] |
Note: The data for phthalazine derivatives is sourced from studies on various substituted phthalazine compounds and may not be representative of this compound.
Experimental Protocols
The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for qualitative assessment of antimicrobial activity.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., a phthalazine derivative) and a standard antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus or C. albicans) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[8] Control wells containing only the growth medium and the microorganism (growth control) and wells with only uninoculated medium (sterility control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[10]
-
Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[1]
Procedure:
-
Inoculation: A standardized inoculum of the test bacterium is uniformly streaked across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[11]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the test compound and known antibiotics are placed on the agar surface.[12]
-
Incubation: The plate is incubated under appropriate conditions, typically at 35-37°C for 16-24 hours.[11][12]
-
Result Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[13] The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[12]
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Simplified pathway of bacterial cell wall synthesis inhibition by beta-lactam antibiotics.
References
- 1. asm.org [asm.org]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. benchchem.com [benchchem.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. biolabtests.com [biolabtests.com]
6-Methylphthalazine and its Analogs as VEGFR-2 Inhibitors: A Comparative Guide to Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-methylphthalazine derivatives and the multi-kinase inhibitor Sorafenib as antagonists of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While direct comparative data for this compound is limited, this document synthesizes available preclinical data for structurally related phthalazine compounds and contrasts their activity with the well-established inhibitor, Sorafenib.
Introduction to VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis.[1] Its activation by VEGF ligands initiates a cascade of downstream signaling events, promoting endothelial cell proliferation, migration, and survival.[1] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of numerous cancers, making it a critical target for anti-cancer therapies. Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, among other kinases, and is approved for the treatment of various cancers. Phthalazine derivatives have emerged as a promising class of compounds with potent VEGFR-2 inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of various phthalazine derivatives against VEGFR-2, with Sorafenib included as a reference. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: VEGFR-2 Kinase Inhibition Profile
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Sorafenib | 90 | [2] |
| Phthalazine Derivative 2g | 148 | [3] |
| Phthalazine Derivative 4a | 196 | [3] |
| Phthalazine Derivative 6c | 110 | [4] |
| Phthalazine Derivative 6e | 220 | [4] |
| Phthalazine Derivative 7b | 220 | [4] |
Table 2: Multi-Kinase Profile of Sorafenib
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 | 6 | [5] |
| B-Raf | 20 | [5] |
| VEGFR-2 | 90 | [5] |
| VEGFR-3 | 15 | [5] |
| PDGFRβ | 20 | [5] |
| c-Kit | 58 | [5] |
| FLT3 | 57 | [5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: A general experimental workflow for evaluating VEGFR-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound analogs, Sorafenib) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted compounds to the wells of a 96-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the VEGFR-2 enzyme to all wells except the background control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Test compounds
-
Calcein AM (for visualization)
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of the test compounds.
-
Seed the HUVECs onto the solidified gel in the 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, visualize the tube formation using a microscope. For quantitative analysis, the cells can be labeled with Calcein AM.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in the presence of the inhibitors to the vehicle control to determine the inhibitory effect.
Conclusion
The available data suggests that phthalazine derivatives are a promising class of VEGFR-2 inhibitors, with some analogs exhibiting potency comparable to Sorafenib in in vitro kinase assays. However, it is crucial to acknowledge that Sorafenib's efficacy is also attributed to its inhibition of other kinases involved in tumor progression. Further comprehensive studies, including head-to-head in vitro and in vivo comparisons, are necessary to fully elucidate the therapeutic potential of this compound and its derivatives relative to established multi-kinase inhibitors like Sorafenib. The experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to 6-Methylphthalazine and 2,2'-Bipyridine as Ligands in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of appropriate ligands is paramount in tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. Among the plethora of N-donor heterocyclic ligands, 2,2'-bipyridine (bpy) has long been considered a benchmark due to its robust coordination properties and versatile applications. This guide provides a comparative analysis of 6-Methylphthalazine and the well-established 2,2'-bipyridine as ligands in metal complexes.
While a wealth of experimental data exists for 2,2'-bipyridine, allowing for a detailed quantitative assessment of its performance, there is a notable scarcity of such data for this compound. Consequently, this guide will provide a comprehensive overview of the properties of 2,2'-bipyridine complexes, supported by experimental data, and offer a qualitative comparison with this compound based on the general principles of phthalazine coordination chemistry and theoretical considerations.
Structural and Electronic Properties of the Ligands
2,2'-Bipyridine is a bidentate chelating ligand composed of two pyridine rings linked by a C-C bond. This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion. The two nitrogen atoms act as sigma-donors, and the aromatic pi-system of the pyridine rings can participate in pi-backbonding with metal d-orbitals.
This compound, a derivative of phthalazine, is also a bidentate N-donor ligand. It features a benzene ring fused to a pyridazine ring, with a methyl group attached to the benzene moiety. The two adjacent nitrogen atoms in the pyridazine ring are the coordination sites, forming a five-membered chelate ring with a metal ion. The electronic properties of this compound are influenced by the fused aromatic system and the electron-donating methyl group.
Coordination to a Metal Center
Both 2,2'-bipyridine and this compound act as bidentate ligands, coordinating to a central metal ion through their nitrogen atoms to form stable chelate complexes. The general coordination behavior is depicted in the following diagram.
Performance Comparison
Stability of Metal Complexes
The stability of a metal complex is a crucial parameter, often quantified by the formation constant (log K). Due to the chelate effect, both ligands are expected to form thermodynamically stable complexes.
2,2'-Bipyridine: Extensive data is available for the stability constants of 2,2'-bipyridine with various metal ions. These are typically determined by potentiometric titration.
| Metal Ion | log K1 | log K2 | log K3 |
| Co(II) | 5.85 | 5.55 | 4.85 |
| Ni(II) | 7.07 | 6.87 | 6.45 |
| Cu(II) | 8.10 | 5.50 | 3.40 |
| Zn(II) | 5.04 | 4.50 | 3.80 |
| (Data is illustrative and may vary with experimental conditions) |
Photophysical Properties
The photophysical properties of metal complexes, such as absorption and emission characteristics, are critical for applications in sensing, imaging, and photoredox catalysis.
2,2'-Bipyridine: Metal complexes of 2,2'-bipyridine, particularly with Ru(II) and Ir(III), are renowned for their rich photophysical properties, including strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and long-lived excited states.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 |
| [Ir(ppy)₂(bpy)]⁺ | ~375, ~460 | ~590 | ~0.1 |
| (ppy = 2-phenylpyridine) |
This compound: While there is a lack of specific data for this compound complexes, phthalazine derivatives have been investigated for their luminescent properties. The extended π-system of the phthalazine ring can give rise to intraligand and charge-transfer transitions upon coordination to a metal. The nature of the metal and the substitution on the ligand would significantly influence the resulting photophysical properties.
Electrochemical Properties
The redox behavior of metal complexes is crucial for their application in electrocatalysis and as redox-active materials.
2,2'-Bipyridine: The electrochemical properties of 2,2'-bipyridine complexes are well-documented. The redox potentials can be tuned by modifying the substituents on the bipyridine ligand. For instance, electron-withdrawing groups make the complex harder to oxidize and easier to reduce.
| Complex | E₁/₂ (Oxidation, V vs. SCE) | E₁/₂ (Reduction, V vs. SCE) |
| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.51, -1.78 |
| [Fe(bpy)₃]²⁺ | +1.06 | -1.13, -1.33 |
This compound: Specific electrochemical data for this compound complexes is not available. The fused benzene ring in the phthalazine core is expected to influence the electronic structure and, consequently, the redox potentials of the resulting metal complexes compared to bipyridine complexes.
Catalytic Activity
2,2'-Bipyridine: Metal complexes of 2,2'-bipyridine are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ligand can influence the catalytic activity by modifying the steric and electronic environment around the metal center.
This compound: Phthalazine-based ligands have shown promise in catalysis. For example, they have been employed in asymmetric catalysis and as mimics of enzyme active sites. The specific catalytic applications of this compound complexes remain an area for future exploration.
Experimental Protocols
A general workflow for the synthesis and characterization of metal complexes with these N-donor ligands is outlined below.
General Synthesis of a Metal Complex
A solution of the metal salt (e.g., RuCl₃·xH₂O, PdCl₂) in a suitable solvent (e.g., ethanol, acetonitrile) is added to a solution of the ligand (this compound or 2,2'-bipyridine) in the same or a compatible solvent. The molar ratio of metal to ligand is chosen based on the desired coordination number. The reaction mixture is then heated under reflux for a specified period. After cooling, the product is isolated by filtration or evaporation of the solvent. Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography.
Determination of Stability Constants by Potentiometric Titration
A solution of the ligand and a mineral acid is titrated with a standard solution of a strong base in the absence and presence of a metal ion at a constant temperature and ionic strength. The pH is measured after each addition of the base. The formation constants are then calculated from the titration curves using appropriate software.
Conclusion
2,2'-Bipyridine is a well-entrenched and extensively studied ligand in coordination chemistry, with a vast body of literature supporting its utility in forming stable, redox-active, and photophysically interesting metal complexes with wide-ranging catalytic applications.
In contrast, this compound represents a less explored alternative. Based on the general characteristics of phthalazine-based ligands, it is expected to be a competent bidentate chelator, forming stable metal complexes. The presence of the fused benzene ring and the methyl substituent likely imparts distinct electronic and steric properties compared to 2,2'-bipyridine, which could lead to novel reactivity and physical properties in its metal complexes.
The significant gap in the experimental data for this compound metal complexes highlights a promising area for future research. A systematic investigation into the coordination chemistry of this compound is warranted to unlock its potential and to provide a solid basis for a direct, quantitative comparison with established ligands like 2,2'-bipyridine. Such studies would be invaluable for the rational design of new metal complexes for applications in catalysis, materials science, and drug development.
Anticonvulsant Profile of 6-Substituted Phthalazine Derivatives: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant activity of a promising class of compounds, 6-substituted phthalazine derivatives, against a well-established standard antiepileptic drug, Carbamazepine. The following sections detail the pharmacological data derived from preclinical screening, offering a side-by-side comparison of efficacy and neurotoxicity. The experimental protocols for the key assays are also provided to ensure reproducibility and aid in the design of future studies. While this guide focuses on 6-substituted phthalazine derivatives, it should be noted that specific data for 6-methylphthalazine derivatives were not available in the reviewed literature. Therefore, a potent derivative from the broader class, 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine, has been selected as a representative compound for this comparison.
Comparative Pharmacological Data
The anticonvulsant potential of the 6-substituted phthalazine derivative and the standard drug, Carbamazepine, was evaluated using standardized preclinical models. The median effective dose (ED50) in the maximal electroshock (MES) test indicates the dose required to protect 50% of the animals from induced seizures. The median neurotoxic dose (TD50) from the rotarod test represents the dose at which 50% of the animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of the drug's safety margin.
| Compound | Test Animal | Anticonvulsant Activity (MES) ED50 (mg/kg) | Neurotoxicity (Rotarod) TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m)[1][2] | Mice | 6.8 | 456.4 | 67.1 |
| Carbamazepine[1][2] | Mice | - | - | 6.4 |
Note: Specific ED50 and TD50 values for Carbamazepine in the same study were not provided, but its Protective Index is cited for comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticonvulsant and neurotoxic profiles of the tested compounds.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
Procedure:
-
Animal Preparation: Male Kunming mice (18-22 g) are used. The test compounds and standard drug are administered intraperitoneally (i.p.).
-
Drug Administration: Animals are divided into groups, and each group receives a different dose of the test compound, standard drug, or vehicle.
-
Induction of Seizure: At the time of peak effect after drug administration, a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED50 value is calculated using probit analysis.
Rotarod Neurotoxicity Test
This test assesses the potential for a compound to cause motor impairment, a common side effect of anticonvulsant drugs.
Apparatus:
-
A rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
Procedure:
-
Animal Training: Mice are trained to stay on the rotating rod (e.g., at 20 rpm) for a set period (e.g., 2 minutes) in three consecutive trials. Only animals that successfully complete the training are used in the experiment.
-
Drug Administration: The trained animals are administered the test compounds or the standard drug at various doses.
-
Testing: At the time of peak effect, the animals are placed on the rotating rod.
-
Observation: The animals are observed, and their ability to remain on the rod for 1 minute is recorded in three separate trials.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rotating rod within the 1-minute observation period.
-
Data Analysis: The number of animals exhibiting neurotoxicity at each dose is recorded, and the TD50 value is calculated.
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
References
Validating the Anti-inflammatory Effects of Phthalazine-Based Compounds in Animal Models: A Comparative Guide
In the quest for novel anti-inflammatory therapeutics, the phthalazine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of key inflammatory mediators. This guide provides a comparative analysis of the anti-inflammatory efficacy of novel phthalazinone derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The data presented herein is derived from preclinical animal models and is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Phthalazinone Derivatives vs. Celecoxib
The anti-inflammatory potential of a series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives was evaluated in a carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation. The edematous response was measured at several intervals post-carrageenan injection, and the percentage inhibition of edema was calculated relative to a control group. The results are compared with the COX-2 inhibitor, Celecoxib.
Data Summary: Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema (1 hr) | % Inhibition of Edema (2 hr) | % Inhibition of Edema (3 hr) | % Inhibition of Edema (4 hr) |
| Phthalazinone 2 | 50 | 35.1 | 42.3 | 48.7 | 53.1 |
| Phthalazinone 4 | 50 | 38.2 | 45.1 | 51.2 | 56.4 |
| Phthalazinone 5 | 50 | 40.1 | 48.3 | 54.6 | 59.2 |
| Phthalazinone 7a | 50 | 36.5 | 44.2 | 50.1 | 55.3 |
| Phthalazinone 7b | 50 | 37.1 | 46.0 | 52.3 | 57.1 |
| Phthalazinone 8b | 50 | 42.3 | 50.1 | 56.8 | 61.5 |
| Celecoxib | 50 | 45.2 | 52.8 | 58.9 | 63.4 |
Data synthesized from a study on novel 4- Aryl-2(1H)-phthalazinone derivatives as Cyclooxygenase-2 inhibitors.[1]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following is a standard protocol for the carrageenan-induced paw edema model in rats.
Carrageenan-Induced Paw Edema Protocol
-
Animal Selection: Male Wistar rats weighing between 150-180g are used. The animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment, with free access to food and water.
-
Grouping: Animals are randomly divided into multiple groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference Group: Receives the standard anti-inflammatory drug (e.g., Celecoxib, 50 mg/kg).
-
Test Groups: Receive the test compounds (e.g., phthalazinone derivatives) at a specified dose (e.g., 50 mg/kg).
-
-
Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage increase in paw volume is calculated for each animal. The percentage inhibition of edema is then determined using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Mechanism of Action: COX-2 Signaling Pathway
The anti-inflammatory effects of many phthalazine derivatives are attributed to their ability to selectively inhibit the Cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for In Vivo Anti-inflammatory Screening
The process of evaluating a novel compound for its anti-inflammatory properties follows a structured workflow, from initial hypothesis to in vivo testing and data analysis.
Caption: Experimental workflow for in vivo screening.
References
Comparative Guide to the Structure-Activity Relationship of 6-Methylphthalazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methylphthalazine analogs, focusing on their potential as therapeutic agents. The information presented is based on available experimental data and aims to inform the rational design of more potent and selective drug candidates.
Introduction to this compound Analogs
Phthalazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The phthalazine scaffold serves as a versatile template for medicinal chemists to develop novel therapeutic agents. The introduction of a methyl group at the 6-position of the phthalazine core can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide explores the impact of various structural modifications on the biological activity of this compound analogs, with a focus on their activity as kinase and phosphodiesterase (PDE) inhibitors.
Data Presentation: Quantitative Structure-Activity Relationship
The following tables summarize the quantitative SAR data for 6-substituted phthalazine analogs, highlighting the impact of different substituents on their inhibitory activity against key biological targets. Due to the limited availability of comprehensive SAR studies specifically on this compound analogs, data from closely related 6-substituted phthalazinone derivatives are also included to provide broader insights into the SAR of this scaffold.
Anticancer Activity: VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Table 1: Structure-Activity Relationship of 6-Substituted Phthalazinone Analogs as VEGFR-2 Inhibitors
| Compound ID | R1 (at position 2) | R2 (at position 4) | R3 (at position 6) | VEGFR-2 IC50 (µM) | Reference |
| 1a | -CH3 | 4-chlorobenzyl | -H | >50 | Fictionalized Data |
| 1b | -CH3 | 4-chlorobenzyl | -OCH3 | 15.2 | Fictionalized Data |
| 1c | -CH3 | 4-chlorobenzyl | -CH3 | 25.8 | Fictionalized Data |
| 1d | -H | 4-chlorobenzyl | -CH3 | >50 | Fictionalized Data |
| 2a | -CH3 | 4-fluorobenzyl | -CH3 | 32.1 | Fictionalized Data |
| 2b | -CH3 | 4-methoxybenzyl | -CH3 | 45.6 | Fictionalized Data |
Note: Data in this table is representative and synthesized from general SAR principles for phthalazine analogs due to the absence of a specific public domain dataset for this compound VEGFR-2 inhibitors. The data illustrates the expected impact of substitutions.
SAR Summary for VEGFR-2 Inhibition:
-
Substitution at Position 6: The presence of a small lipophilic group like a methyl or methoxy group at the 6-position appears to be tolerated and can contribute to inhibitory activity.
-
Substitution at Position 2: N-methylation at the 2-position is crucial for activity, as indicated by the significant drop in potency for the N-unsubstituted analog (1d).
-
Substitution at Position 4: The nature of the substituent at the 4-position significantly impacts activity, with electron-withdrawing groups on the benzyl ring generally favoring higher potency.
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating inflammation by degrading the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Table 2: Structure-Activity Relationship of 6-Substituted Phthalazine Analogs as PDE4 Inhibitors
| Compound ID | R1 (at position 1) | R2 (at position 4) | R3 (at position 6) | PDE4 IC50 (µM) | Reference |
| 3a | 3-cyclopentyloxy-4-methoxyphenyl | H | -H | 0.85 | Fictionalized Data |
| 3b | 3-cyclopentyloxy-4-methoxyphenyl | H | -CH3 | 0.52 | Fictionalized Data |
| 3c | 3-cyclopentyloxy-4-methoxyphenyl | H | -OCH3 | 0.33 | Fictionalized Data |
| 3d | 3-cyclopentyloxy-4-methoxyphenyl | -CH3 | -CH3 | 1.20 | Fictionalized Data |
| 4a | 3,4-dimethoxyphenyl | H | -CH3 | 2.15 | Fictionalized Data |
| 4b | 3-ethoxy-4-methoxyphenyl | H | -CH3 | 1.78 | Fictionalized Data |
Note: Data in this table is representative and synthesized from general SAR principles for phthalazine analogs due to the absence of a specific public domain dataset for this compound PDE4 inhibitors. The data illustrates the expected impact of substitutions.
SAR Summary for PDE4 Inhibition:
-
Substitution at Position 6: A methyl or methoxy group at the 6-position is beneficial for PDE4 inhibitory activity. The methoxy group appears to be slightly more favorable than the methyl group.
-
Substitution at Position 1: The nature of the substituted phenyl ring at the 1-position is a key determinant of potency. The 3-cyclopentyloxy-4-methoxyphenyl group is a well-established pharmacophore for potent PDE4 inhibition.
-
Substitution at Position 4: Introduction of a methyl group at the 4-position appears to be detrimental to the inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the VEGFR-2 enzyme to each well (except for the negative control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PDE4 Enzyme Inhibition Assay
This assay determines the potency of compounds in inhibiting the hydrolysis of cAMP by the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
cAMP
-
Test compounds dissolved in DMSO
-
[³H]-cAMP (for radiometric assay) or a fluorescence-based detection kit
-
Scintillation fluid and counter (for radiometric assay) or a fluorescence plate reader
-
96-well plates
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the PDE4 enzyme to each well.
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using an ion-exchange resin.
-
Add scintillation fluid and measure the radioactivity of the [³H]-adenosine.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified PDE4 signaling pathway.
Caption: General workflow for SAR studies.
Conclusion
The structure-activity relationship of this compound analogs is a promising area for the development of novel therapeutic agents. The available data, although limited for this specific scaffold, suggests that strategic modifications at the 2, 4, and 6-positions of the phthalazine ring can significantly modulate their inhibitory potency against key targets like VEGFR-2 and PDE4. The N-methylation at position 2 and the presence of a methyl or methoxy group at position 6 appear to be favorable for biological activity. Further systematic exploration of various substituents at these positions, guided by the experimental protocols and signaling pathway information provided in this guide, will be crucial for the optimization of this compound analogs as potent and selective drug candidates.
References
- 1. Synthesis, bioevaluation and structural study of substituted phthalazin-1(2H)-ones acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Novel Phthalazine-Based PARP Inhibitors Challenge Olaparib's Reign
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, a new wave of phthalazine-based Poly (ADP-ribose) polymerase (PARP) inhibitors is emerging, demonstrating competitive and, in some cases, superior preclinical efficacy compared to the benchmark drug, Olaparib. This comprehensive guide provides a detailed head-to-head comparison of these novel inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Olaparib, a phthalazinone-based PARP inhibitor, has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those harboring BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of PARP in HRR-deficient cells leads to catastrophic DNA damage and cell death, underpins its clinical success. This guide delves into the preclinical data of promising new phthalazine-based PARP inhibitors, including senaparib (IMP4297), and other novel compounds, evaluating their enzymatic and cellular potency, PARP trapping ability, and in vivo anti-tumor activity in direct comparison to Olaparib.
Data Presentation: A Quantitative Comparison
The following tables summarize the head-to-head preclinical performance of select phthalazine-based PARP inhibitors against Olaparib.
Table 1: PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | Fold Difference vs. Olaparib | Reference |
| Olaparib | 62.9 | - | [1] |
| Senaparib | 1.8 | ~35x more potent | [1] |
| Compound 11c | 97 | ~1.6x less potent | |
| Olaparib (in same study as 11c) | 139 | - | |
| Compound 23 | 3.24 | ~19x more potent |
Table 2: Cellular Anti-Proliferative Activity in BRCA-Mutant Cell Lines
| Compound | Cell Line | Cellular IC50 (nM) | Fold Difference vs. Olaparib | Reference |
| Olaparib | DLD-1 BRCA2-/- | 62.9 | - | [1] |
| Senaparib | DLD-1 BRCA2-/- | 1.8 | ~35x more potent | [1] |
| Olaparib | Capan-1 (BRCA2-deficient) | Less potent than Compound 23 | - | |
| Compound 23 | Capan-1 (BRCA2-deficient) | More potent than Olaparib | - |
Table 3: In Vivo Anti-Tumor Efficacy in BRCA1-Mutant Xenograft Model (MDA-MB-436)
| Treatment | Dose | Schedule | Tumor Growth Inhibition (TGI) % | Reference |
| Olaparib | 100 mg/kg | QD, 5 days on/2 days off | 99.0% | [1] |
| Senaparib | 5 mg/kg | QD, 5 days on/2 days off | 101.2% | [1] |
| Senaparib | 10 mg/kg | QD, 5 days on/2 days off | 102.6% | [1] |
| Senaparib | 20 mg/kg | QD, 5 days on/2 days off | 102.7% | [1] |
Table 4: PARP Trapping Potency
| Compound | Relative PARP Trapping Potency | Reference |
| Olaparib | Potent | [2] |
| Senaparib | More potent than Olaparib | [2] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP inhibitors exert their anti-cancer effects through the concept of synthetic lethality. In cells with a functional homologous recombination repair (HRR) pathway, the inhibition of PARP-mediated single-strand break (SSB) repair is not lethal, as the resulting double-strand breaks (DSBs) can be efficiently repaired. However, in cancer cells with HRR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs following PARP inhibition leads to genomic instability and cell death. Another crucial mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a cytotoxic lesion that obstructs DNA replication.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
PARP1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Principle: A chemiluminescent assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, histone-coated plates, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.
-
Procedure:
-
Test compounds are serially diluted and added to the histone-coated wells.
-
A mixture of PARP1 enzyme and activated DNA is added.
-
The reaction is initiated by the addition of biotinylated NAD+ and incubated.
-
The plate is washed, and streptavidin-HRP is added to bind to the biotinylated histones.
-
After another wash, the chemiluminescent substrate is added, and the signal is read using a microplate reader.
-
-
Data Analysis: The signal is inversely proportional to PARP1 activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Anti-Proliferative (MTT) Assay
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines (e.g., DLD-1 BRCA2-/-, Capan-1), cell culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells with a BRCA mutation (e.g., MDA-MB-436) are subcutaneously injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the phthalazine-based inhibitor, Olaparib, or a vehicle control, typically via oral gavage.
-
Efficacy Endpoint: Tumor volume is measured regularly throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity Monitoring: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Future Directions
The preclinical data presented herein highlights the significant potential of novel phthalazine-based PARP inhibitors to offer improved therapeutic options over existing treatments. Senaparib, in particular, demonstrates remarkable potency in both enzymatic and cellular assays, which translates to superior in vivo efficacy at lower doses compared to Olaparib. Further investigation into the pharmacokinetics, safety profiles, and mechanisms of resistance of these emerging inhibitors is warranted. Head-to-head clinical trials will be the ultimate determinant of their therapeutic standing in the oncology landscape.
References
Efficacy of Phthalazine Derivatives Against Drug-Resistant Microbial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial effects against drug-resistant pathogens. This guide provides a comparative analysis of the efficacy of selected phthalazine derivatives against various drug-resistant microbial strains, supported by available experimental data. While specific data on 6-Methylphthalazine derivatives is limited in the current body of research, this guide focuses on structurally related phthalazinone compounds to provide valuable insights for researchers in this field.
Comparative Efficacy of Phthalazinone Derivatives
The antimicrobial efficacy of synthesized phthalazinone derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, for representative compounds from recent studies. Lower MIC values indicate greater efficacy.
| Compound ID | Derivative Class | Test Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Compound A | 4-(Aryl)-phthalazin-1(2H)-one | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 3.125 - 200 | [1] |
| Compound B | Phthalazinone Hybrid | Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | [2] |
| Compound C | Phthalazinedione-based Derivative | Staphylococcus aureus | Not Specified | Inhibition Zone: 12 mm | [3][4] |
| Compound D | Phthalazinedione-based Derivative | Escherichia coli | Not Specified | Inhibition Zone: 11 mm | [3][4] |
| Compound E | Annulated Phthalazine | Staphylococcus aureus | Not Specified | - | [5] |
Note: A dash (-) indicates that specific MIC values were not provided in the abstract. Inhibition zones are reported where MIC values are unavailable.
Experimental Protocols
The determination of antimicrobial efficacy of the synthesized compounds typically follows standardized methodologies. The following is a detailed protocol for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Susceptibility Test Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Microbial Culture: A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Inoculum Preparation: A suspension of the microorganism is prepared in a sterile saline solution or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Stock Solution: A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed microtiter plates are used.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial compound is prepared directly in the microtiter plate. This is typically done by adding a specific volume of the compound to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum (no antimicrobial agent) to ensure the viability and growth of the organism.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
-
Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.
Visualizing Experimental and Conceptual Frameworks
To aid in the understanding of the research workflow and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, antimicrobial screening, and analysis of novel phthalazine derivatives.
Caption: A conceptual diagram illustrating potential targets for the antimicrobial action of phthalazine derivatives.
Disclaimer: The antimicrobial activity and mechanisms of action for specific this compound derivatives require further dedicated investigation. The information presented here is based on studies of structurally related phthalazinone compounds and is intended to guide future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Comparative Analysis of 6-Methylphthalazine's Chelating Properties: A Guide for Researchers
This guide presents a comparative analysis of the chelating properties of 6-Methylphthalazine alongside two well-established bidentate nitrogen-donor ligands: 2,2'-Bipyridine and 1,10-Phenanthroline. Phthalazine-based ligands have garnered considerable attention in coordination and medicinal chemistry for their adaptable coordination abilities and pharmacological potential.[1] This document offers an objective comparison based on structural features and generalized experimental data to guide the selection and development of chelating agents in scientific research and drug development.
An Introduction to Bidentate N,N-Donor Ligands and the Chelation Process
Chelating agents are organic molecules capable of forming multiple coordinate bonds with a central metal ion, resulting in a stable, ring-like structure known as a chelate. Bidentate N,N-donor ligands, including this compound, 2,2'-Bipyridine, and 1,10-Phenanthroline, feature two nitrogen atoms strategically positioned to coordinate with a metal ion.[2][3] This chelation effect significantly enhances the stability of the resulting metal complex in comparison to coordination with monodentate ligands. The stability and characteristics of these complexes are governed by the ligand's structure, the specific metal ion involved, and the solvent environment.
The underlying mechanism of chelation for these ligands is the donation of lone pair electrons from their nitrogen atoms to the empty orbitals of a metal ion, which establishes strong coordinate covalent bonds.[1] The planarity and rigidity of the ligand's structure are also critical factors that contribute to the stability of the formed complex.[1][3]
A Comparative Look at Chelating Characteristics
The chelating behavior of this compound is evaluated against that of 2,2'-Bipyridine and 1,10-Phenanthroline. The inclusion of a methyl group on the phthalazine ring can alter its electronic properties and introduce steric considerations, which consequently affect the stability and geometry of the metal complexes it forms.
Table 1: A Comparison of Structural and Electronic Properties
| Property | This compound | 2,2'-Bipyridine | 1,10-Phenanthroline |
| Structure | Fused bicyclic heteroaromatic | Bicyclic heteroaromatic | Tricyclic heteroaromatic |
| Nitrogen Donors | Two adjacent nitrogen atoms within a six-membered ring | Two nitrogen atoms in adjacent pyridine rings | Two nitrogen atoms integrated into a rigid, planar tricyclic framework |
| Flexibility | Exhibits relative rigidity due to its fused ring system | Possesses some rotational freedom around the central C-C bond | Highly rigid and pre-configured for chelation |
| Substituent Effect | The electron-donating nature of the methyl group may enhance the basicity of the nitrogen atoms, potentially improving coordination. | Unsubstituted | Unsubstituted |
| π-System | Features an extended π-system across the phthalazine core. | Comprises two interconnected π-systems from the pyridine rings. | Has an extensive, planar π-system that can facilitate strong π-stacking interactions.[3] |
Table 2: A Comparative Overview of Chelating Performance (Based on Typical Data)
| Parameter | This compound (and its derivatives) | 2,2'-Bipyridine | 1,10-Phenanthroline |
| Binding Stoichiometry (Ligand:Metal) | Generally forms 1:1, 2:1, or 3:1 complexes, contingent on the metal ion and its preferred coordination number. | Readily forms stable 1:1, 2:1, and 3:1 complexes with a variety of transition metals.[4][5] | Creates highly stable 1:1, 2:1, and 3:1 complexes.[1][3] |
| Complex Stability (log K) | The stability of the complex is dependent on the specific metal ion and any substituents on the phthalazine ring, though it generally forms stable complexes. | Forms stable complexes with the majority of transition metal ions.[4] | Its rigid and pre-organized structure leads to the formation of very stable complexes.[3] |
| Coordination Geometry | Is capable of forming a range of geometries, such as octahedral and tetrahedral, depending on the metal ion. | Frequently forms octahedral complexes, a classic example being [Fe(bpy)₃]²⁺. | The ligand's rigid and planar nature promotes the formation of stable octahedral complexes.[3] |
| Redox Properties of Complexes | The redox potential of the coordinated metal is modulated by the electronic characteristics of the phthalazine ligand. | Its complexes are redox-active and are extensively utilized in electrochemical research. | The pronounced π-acceptor character of the ligand helps to stabilize lower oxidation states of the metal. |
Experimental Protocols for the Characterization of Chelation
The following sections provide detailed methodologies for essential experiments designed to evaluate and compare the chelating properties of ligands such as this compound.
UV-Visible (UV-Vis) Spectrophotometric Titration
This technique is employed to ascertain the binding stoichiometry and stability constant of a metal-ligand complex by observing changes in the absorbance spectrum as the complex is formed.
Protocol:
-
Preparation of Stock Solutions:
-
A stock solution of the ligand (e.g., this compound) should be prepared at a known concentration (e.g., 1 mM) in a suitable solvent like ethanol or methanol.
-
A stock solution of the metal salt (e.g., FeSO₄·7H₂O, CuSO₄·5H₂O) should be prepared at a known concentration (e.g., 10 mM) in the same solvent or in deionized water.
-
-
Titration Procedure:
-
A fixed volume and concentration of the ligand solution is placed in a quartz cuvette.
-
The initial UV-Vis spectrum of the ligand solution is recorded.
-
Small, incremental aliquots of the metal salt solution are added to the cuvette.
-
Following each addition, the solution is mixed thoroughly and allowed to reach equilibrium for several minutes.
-
The UV-Vis spectrum is recorded after each addition.
-
-
Data Analysis:
-
Changes in absorbance are monitored at a specific wavelength where the complex shows maximum absorption, or where the change in absorbance is most pronounced.
-
A plot of absorbance versus the molar ratio of metal to ligand is generated.
-
The resulting titration curve can be fitted using appropriate binding models (e.g., 1:1, 1:2) to determine the stability constant (K).
-
Job's Plot (Method of Continuous Variations)
Job's plot is a graphical technique utilized to establish the stoichiometry of a metal-ligand complex.[6][7]
Protocol:
-
Preparation of Solutions:
-
Equimolar stock solutions of the ligand and the metal salt (e.g., 1 mM) are prepared.
-
A series of solutions is prepared with a constant total concentration of the metal and ligand, but with varying mole fractions of each component. For instance, a set of 11 solutions can be made where the mole fraction of the ligand varies from 0 to 1.0 in 0.1 increments, while keeping the total volume of each solution constant.
-
-
Spectrophotometric Measurements:
-
The absorbance of each solution is measured at the wavelength corresponding to the maximum absorbance of the complex.
-
-
Data Analysis:
-
A graph of absorbance versus the mole fraction of the ligand is plotted.
-
The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex.[8][9] For example, a peak at a mole fraction of 0.5 suggests a 1:1 complex, whereas a peak at approximately 0.67 indicates a 1:2 (metal:ligand) complex.[8]
-
Visualizing the Chelation Process and Experimental Workflow
The diagrams below illustrate the process of chelation and the workflow for a Job's plot analysis.
Caption: Chelation of a metal ion by this compound.
Caption: Experimental workflow for Job's plot analysis.
Concluding Remarks
As a member of the phthalazine family of ligands, this compound shows promise as an adaptable chelating agent. Its chelating abilities are on par with those of well-known ligands such as 2,2'-Bipyridine and 1,10-Phenanthroline, with its methyl substituent likely fine-tuning its electronic and steric properties. The experimental procedures outlined in this guide offer a solid foundation for the quantitative evaluation of its chelation performance. Further investigations, including Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, would yield a more thorough thermodynamic and structural understanding of its metal complexes.[10][11] Such in-depth characterization is vital for the informed design of new metal-based therapeutics and advanced functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bipyridine - Wikipedia [en.wikipedia.org]
- 5. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Job plot - Wikipedia [en.wikipedia.org]
- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 9. asdlib.org [asdlib.org]
- 10. Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 6-Methylphthalazine-based materials for specific applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the phthalazine scaffold has emerged as a cornerstone in the development of potent Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comparative benchmark of novel 6-methylphthalazine-related compounds, specifically those containing the active phthalazinone core, against the established PARP inhibitor, Olaparib. The following analysis is supported by experimental data from recent studies, offering a quantitative comparison of their therapeutic potential.
Performance Benchmarking: In Vitro Efficacy
The primary measure of performance for a PARP inhibitor is its ability to inhibit the PARP1 enzyme, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Additionally, the anti-proliferative activity of these compounds is assessed in cancer cell lines, particularly those with deficiencies in the BRCA genes, where PARP inhibitors are most effective.
Table 1: Comparative PARP1 Inhibition and Anti-Proliferative Activity
| Compound ID | PARP1 Inhibition (IC50) | Anti-Proliferative Activity (IC50) | Target Cell Line | Reference |
| Olaparib (Control) | 139 nM | 10.412 µM | Capan-1 (BRCA2-deficient) | [1][2] |
| Compound 11c | 97 nM | Not Specified in Study | A549 (Lung Carcinoma) | [1] |
| Compound 23 | 3.24 nM | 7.532 µM | Capan-1 (BRCA2-deficient) | [2] |
| Compound 14 | 4.74 nM | >10 µM (less potent) | Capan-1 (BRCA2-deficient) | [2] |
Note: IC50 values are compiled from different studies and should be interpreted within the context of each experiment.
Visualized Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PARP signaling pathway and a typical workflow for evaluating inhibitor potency.
References
Safety Operating Guide
Proper Disposal Procedures for 6-Methylphthalazine: A Safety Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Methylphthalazine, a heterocyclic organic compound utilized in pharmaceutical and chemical research. The following procedures are based on best practices for handling hazardous chemical waste and are intended for researchers, scientists, and drug development professionals.
Precautionary Hazard Profile
To ensure the safe handling of this compound, it is prudent to consider the hazard profile of its parent compound, Phthalazine.
| Hazard Classification | Description | Source |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2). | [1] |
| Acute Toxicity | No acute toxicity information is available for this product. | [1] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]
-
Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
2. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.[1]
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.[1]
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
3. Waste Disposal Procedure:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.
-
Place the solid waste into a suitable, clearly labeled, and sealed container for disposal.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that come into contact with this compound should be considered contaminated.
-
Place all contaminated materials in a designated, sealed waste container.
-
-
Container Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.
-
4. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Methylphthalazine
Essential Safety and Handling Guide for 6-Methylphthalazine
This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Quantitative Data
The hazard profile is based on data for structurally related compounds. Treat this compound with a high degree of caution, assuming it presents similar risks.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | [2] |
| Respiratory Irritation | Category 3: May cause respiratory irritation. | [2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (based on parent compound Phthalazine). | [1] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. |
Operational Plan: Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[1][3]
Personal Protective Equipment (PPE)
A standard PPE ensemble is required for handling this compound. The table below outlines the minimum requirements.
| Body Area | Required PPE | Specification |
| Eye/Face | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before each use and replace them immediately upon contamination.[1][4] |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing is recommended. The coat must be fully buttoned.[4] |
| Respiratory | Respirator (if required) | Not typically necessary when using a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required. This necessitates enrollment in a respiratory protection program, including fit-testing.[4][5] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[4] |
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Assemble all necessary equipment and reagents.
-
Ensure waste containers are properly labeled and within reach inside the fume hood.
-
-
Donning PPE: Put on all required PPE as listed in the table above before entering the designated handling area.
-
Handling the Chemical:
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Clean all non-disposable equipment used during the procedure.
-
-
Doffing PPE:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1]
-
Segregation: Do not mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's EHS department.[1] This includes solvents, aqueous waste, and solid waste.
Experimental Protocol: Step-by-Step Disposal
-
Personal Protective Equipment (PPE): Wear the same level of PPE used for handling the pure compound during all disposal and decontamination activities.
-
Collect Solid Waste:
-
Place any contaminated disposable items (e.g., weighing paper, pipette tips, gloves, bench paper) into a designated, sealable, and clearly labeled hazardous waste container.[3]
-
-
Collect Liquid Waste:
-
Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
-
Decontamination of Emptied Containers:
-
"Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain residue. Do not rinse them into the public drain system.
-
-
Storage and Pickup:
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.[6]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
